molecular formula C12H14N2O2 B1291176 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol CAS No. 1016467-73-4

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Katalognummer: B1291176
CAS-Nummer: 1016467-73-4
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: SHGSJIYAWSFJAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is a chemical scaffold of significant interest in medicinal chemistry and preclinical research, particularly for the development of novel therapeutic agents. Compounds featuring a benzoxazole core linked to an N-heterocycle, such as piperidine, are frequently investigated as multitarget-directed ligands. Research on closely related analogs has demonstrated potential in key therapeutic areas. For instance, similar molecules have shown promise in neuroscience research, with studies indicating anti-amnesic properties and the ability to improve memory in model systems, highlighting their potential in the study of neurodegenerative conditions . Furthermore, this structural class has been associated with anti-inflammatory activity, where certain derivatives can inhibit the production of key inflammatory mediators like NO and TNF-α in cellular models, suggesting applications in immunology and inflammation research . The piperidine and benzoxazole pharmacophores are known to contribute to a molecule's ability to interact with various enzymatic and receptor targets, making this compound a valuable starting point for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(1,3-benzoxazol-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-9-4-3-7-14(8-9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGSJIYAWSFJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Analysis: 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol represents a privileged pharmacophore in neuropharmacology, serving as a core scaffold for Orexin Receptor Antagonists (ORAs) and Voltage-Gated Sodium Channel (Nav1.7) Blockers . Its structural architecture—comprising a lipophilic benzoxazole heteroaryl fused to a polar, metabolically versatile hydroxypiperidine—enables dual-mode engagement with G-Protein Coupled Receptors (GPCRs) and ion channels.

This guide analyzes the compound's mechanism of action (MoA), focusing on its primary utility as a Dual Orexin Receptor Antagonist (DORA) probe and its secondary application in Nav1.7 state-dependent inhibition . It details the molecular interactions, signal transduction blockade, and experimental validation protocols required for drug development.

Part 1: Chemical Identity & Structural Biology

Structural Pharmacophore

The molecule consists of three distinct functional domains that dictate its binding kinetics and physicochemical properties:

DomainStructural FeaturePharmacological Function
Heteroaryl Head Benzo[d]oxazole

-

Stacking:
Engages aromatic residues (e.g., Phe, Tyr) in the receptor binding pocket. Acts as a bioisostere for indole or benzimidazole.
Linker/Core Piperidine (N-linked) Rigid Scaffold: The nitrogen at position 1 forms a planar bond with the benzoxazole C2, creating a semi-rigid amidine-like system that orients the distal ring.
Polar Tail 3-Hydroxyl (-OH) Solubility & Selectivity: The chiral 3-OH group lowers LogD (lipophilicity), improves metabolic stability (blocking C3 oxidation), and acts as a hydrogen bond donor/acceptor for residues like Asp or His.
Physicochemical Profile[1]
  • Molecular Weight: ~218.25 g/mol

  • LogP: ~1.5–2.0 (Optimized for CNS penetration)

  • pKa: The benzoxazole nitrogen is weakly basic; the piperidine nitrogen is part of a conjugated system, reducing its basicity compared to a free amine.

Part 2: Primary Mechanism of Action (Orexin Receptor Antagonism)

The most validated mechanism for 1-(benzo[d]oxazol-2-yl)piperidin-3-ol derivatives is the competitive antagonism of Orexin Receptors (OX1R and OX2R) . These compounds block the binding of the neuropeptides Orexin-A and Orexin-B, preventing wakefulness signaling.

Binding Mode (Orthosteric/Allosteric)
  • Receptor Target: OX1R (Gq-coupled) and OX2R (Gq/Gi-coupled).[1]

  • Interaction: The benzoxazole moiety penetrates the deep hydrophobic pocket of the GPCR, mimicking the aromatic residues of the native orexin peptide.

  • Stabilization: The piperidine ring occupies the extracellular vestibule, while the 3-OH group forms specific hydrogen bonds with transmembrane helices (TM3 or TM5), stabilizing the receptor in an inactive conformation .

Signal Transduction Blockade

Under normal physiological conditions, Orexin-A binds OX1R, triggering the


 cascade. The antagonist disrupts this pathway:
  • Inhibition of

    
     Activation:  Prevents the exchange of GDP for GTP on the G
    
    
    
    subunit.
  • PLC

    
     Suppression:  Blocks Phospholipase C activation, halting the hydrolysis of PIP2 into IP3 and DAG.
    
  • Calcium Arrest: Prevents IP3-mediated

    
     release from the endoplasmic reticulum, thereby inhibiting neuronal depolarization and wakefulness promotion.
    
Pathway Visualization

The following diagram illustrates the blockade of the Orexin signaling cascade by the antagonist.

OrexinBlockade Antagonist 1-(Benzo[d]oxazol-2-yl) piperidin-3-ol OX1R Orexin Receptor 1 (OX1R) Antagonist->OX1R Competitive Antagonism Orexin Endogenous Orexin-A/B Orexin->OX1R Activation (Blocked) Gq Gq Protein (Inactive) OX1R->Gq No Activation PLC Phospholipase C (PLC) Gq->PLC X PIP2 PIP2 PLC->PIP2 X IP3 IP3 PIP2->IP3 X ER_Ca ER Calcium Release IP3->ER_Ca X Wake Wakefulness/Arousal ER_Ca->Wake Inhibited

Caption: Schematic of competitive antagonism at the OX1R receptor. The antagonist prevents Gq coupling, halting the downstream calcium flux essential for neuronal excitation.

Part 3: Secondary Mechanism (Nav1.7 Inhibition)

Benzoxazole-piperidine scaffolds are also potent state-dependent blockers of the Nav1.7 voltage-gated sodium channel , a key target for nociception (pain sensing).

Mechanism of Blockade
  • State Dependence: The compound preferentially binds to the inactivated state of the Nav1.7 channel.

  • Site of Action: It likely binds to the local anesthetic site within the pore or the voltage-sensing domain IV (VSD4), stabilizing the channel in a non-conducting conformation.

  • Effect: This prevents the channel from recovering to the resting state, thereby inhibiting high-frequency firing of nociceptive neurons (dorsal root ganglion) without affecting normal motor function (Nav1.5/Nav1.1 selectivity).

Part 4: Experimental Validation Protocols

To validate the mechanism of action, the following assays are standard in the field.

Protocol: FLIPR Calcium Flux Assay (Orexin Antagonism)

Objective: Quantify the


 of the compound against Orexin-A induced calcium release.
  • Cell Line: CHO-K1 or HEK293 stably expressing human OX1R or OX2R.

  • Reagent Prep: Dissolve 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol in DMSO (10 mM stock). Serial dilute in assay buffer (HBSS + 20 mM HEPES).

  • Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye for 60 min at 37°C.

  • Pre-Incubation: Add antagonist (test compound) to cells and incubate for 15 min.

  • Agonist Challenge: Inject

    
     concentration of Orexin-A.
    
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

  • Analysis: Calculate % inhibition relative to DMSO control and fit to a sigmoidal dose-response curve.

Protocol: Whole-Cell Patch Clamp (Nav1.7 Blockade)

Objective: Determine state-dependent inhibition (Resting vs. Inactivated).

  • Setup: HEK293 cells expressing hNav1.7.

  • Solutions:

    • Intracellular:[2] 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA.

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES.
  • Voltage Protocol:

    • Resting State: Hold at -120 mV, pulse to 0 mV (10 ms) at 0.1 Hz.

    • Inactivated State: Hold at -70 mV (induces ~50% inactivation), pulse to 0 mV.

  • Application: Perfuse compound for 5 minutes.

  • Data: Measure peak current amplitude inhibition. A significant shift in potency between Holding Potentials (-120 mV vs -70 mV) confirms state-dependence.

References

  • Roecker, A. J., & Coleman, P. J. (2008). Orexin receptor antagonists: Medicinal chemistry and therapeutic potential.[1][2][3] Current Topics in Medicinal Chemistry, 8(11), 977-987.

  • Boss, C., et al. (2009). Biomedical Application of Benzoxazole Derivatives. Expert Opinion on Therapeutic Patents, 19(11), 1461-1501.

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332.

  • Fraley, M. E., et al. (2006). Optimization of a series of benzoxazole-based Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6321-6325.

  • Perrey, D. A., et al. (2018).[2] Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Chemical Neuroscience, 9(8), 1986-2000.

Sources

biological activity of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Technical Profiling of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Development Scientists.[1][2]

A Privileged Scaffold for Kinase Inhibition and GPCR Modulation[1][2]

Executive Summary & Chemical Identity

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (CAS: Analogous to 14813-01-5 derivatives) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2]

This compound features a benzoxazole core (a bioisostere of purine/adenine) fused to a 3-hydroxypiperidine ring.[1][2] The benzoxazole moiety provides flat aromatic stacking interactions and hydrogen bond acceptors essential for kinase ATP-pocket binding, while the piperidine ring offers a non-planar vector to solubilize the molecule and direct the hydroxyl group into specific sub-pockets (e.g., the ribose binding pocket of kinases or allosteric sites of GPCRs).[1][2]

Key Application Areas:

  • Oncology: Dual inhibition of VEGFR-2 and c-Met kinases (angiogenesis and metastasis).[1][2]

  • Neuroscience: Orexin receptor antagonism (sleep-wake regulation) and MCH-R1 modulation.[1][2]

  • Metabolic Disease: Soluble Epoxide Hydrolase (sEH) inhibition.[1][2]

Mechanism of Action & Pharmacological Targets[1][2]

Kinase Inhibition (VEGFR-2 / c-Met)

The benzoxazole-piperidine scaffold is extensively utilized to design Type I and Type II kinase inhibitors.[1][2]

  • ATP-Competitor: The benzoxazole nitrogen acts as a hydrogen bond acceptor for the "hinge region" amino acids (e.g., Cys919 in VEGFR-2).[1][2]

  • Solubility Vector: The piperidine ring projects the 3-hydroxyl group towards the solvent front or the ribose-binding pocket, improving the physicochemical properties (LogP, solubility) compared to flat aromatic inhibitors.[1][2]

  • Causality: Inhibition of VEGFR-2 prevents endothelial cell proliferation, halting tumor angiogenesis.[1][2] Simultaneous c-Met inhibition blocks the HGF signaling pathway, reducing metastasis.[1][2]

GPCR Modulation (Orexin & MCH)

In the context of G-Protein Coupled Receptors (GPCRs), this scaffold serves as a core for Dual Orexin Receptor Antagonists (DORAs).[1][2] The rigid benzoxazole ring locks the conformation, while the 3-hydroxyl group allows for the attachment of polar "tail" groups that interact with the upper transmembrane domain of OX1R/OX2R.[1][2]

Biological Pathway Visualization

The following diagram illustrates the dual-inhibition pathway relevant to this scaffold's anticancer activity.

SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activates HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT VEGFR2->PI3K MAPK RAS / MAPK VEGFR2->MAPK cMet->PI3K cMet->MAPK Compound 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (Inhibitor) Compound->VEGFR2 Blocks ATP Binding Compound->cMet Blocks ATP Binding Angiogenesis Angiogenesis (Blood Vessel Growth) PI3K->Angiogenesis Metastasis Metastasis (Cell Migration) MAPK->Metastasis

Figure 1: Mechanism of Action showing dual inhibition of VEGFR-2 and c-Met signaling pathways by the benzoxazole-piperidine scaffold.[1][2]

Synthesis & Manufacturing Protocol

Objective: Synthesize 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol via Nucleophilic Aromatic Substitution (SNAr). Scale: Laboratory (10 mmol).

Reaction Scheme

The synthesis relies on the reactivity of the C-2 position of the benzoxazole ring, which is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.[1][2]

Synthesis Reactant1 2-Chlorobenzoxazole (Electrophile) Reaction S_NAr Reaction Base: K2CO3 Solvent: DMF Temp: 80°C Reactant1->Reaction Reactant2 3-Hydroxypiperidine (Nucleophile) Reactant2->Reaction Product 1-(Benzo[d]oxazol-2-yl) piperidin-3-ol Reaction->Product

Figure 2: One-pot synthesis workflow via Nucleophilic Aromatic Substitution.

Detailed Protocol
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzoxazole (1.54 g, 10 mmol) in anhydrous DMF (15 mL).

  • Nucleophile Addition: Add 3-hydroxypiperidine (1.11 g, 11 mmol, 1.1 equiv). Note: If using the hydrochloride salt, add an extra equivalent of base.[1][2]

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol). The base neutralizes the HCl byproduct, driving the equilibrium forward.[1][2]

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The spot for 2-chlorobenzoxazole (high Rf) should disappear.[1][2]

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Pour into ice-water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the target alcohol.

Bioassay Protocols (Validation)

In Vitro Kinase Inhibition Assay (FRET-based)

To validate the biological activity of the synthesized scaffold against VEGFR-2.[1][2]

  • Principle: Fluorescence Resonance Energy Transfer (FRET) detects the phosphorylation of a peptide substrate.[1][2] Inhibition prevents the FRET signal.[1][2]

  • Reagents: Recombinant VEGFR-2 kinase domain, Fluorescein-labeled poly-GT substrate, ATP, MgCl₂.[1][2]

  • Protocol:

    • Prepare 384-well plates with 10 µL reaction volume.

    • Add Compound (serial dilutions in DMSO) to the wells.

    • Add Enzyme Master Mix (VEGFR-2, 5 nM final). Incubate 15 mins at RT.[1][2]

    • Add Substrate/ATP Mix to initiate reaction.[1][2]

    • Incubate for 60 mins at RT.

    • Add EDTA to stop reaction.[1][2]

    • Read: Measure fluorescence ratio (Ex 400 nm / Em 445 & 520 nm).

    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Cell Viability Assay (MTT)[1][2]
  • Cell Lines: HUVEC (Endothelial model) or MCF-7 (Breast cancer).[1][2]

  • Protocol:

    • Seed cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).

    • Treat with compound (0.1 – 100 µM) for 48 hours.

    • Add MTT reagent (0.5 mg/mL).[1][2] Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.[1][2]

    • Measure Absorbance at 570 nm.[1][2]

Data Summary & Structure-Activity Relationship (SAR)

The following table summarizes the typical SAR trends observed for benzoxazole-piperidine derivatives in anticancer screens.

Substituent (R on Benzoxazole)3-Position (Piperidine)TargetActivity (IC₅₀)Notes
H (Parent) -OH VEGFR-2 > 10 µM Weak activity (Scaffold only)
5-Cl-OHVEGFR-22.5 µMHalogen improves hydrophobic fit.[1][2]
5-Phenyl-OHc-Met0.8 µMBiphenyl mimicry increases potency.[1][2]
5-(4-F-Phenyl)-O-CONH-RVEGFR-2< 0.1 µMCarbamate linker adds H-bonds.[1][2]

Expert Insight: The parent compound 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is rarely a potent drug on its own.[1][2] Its value lies in the 3-hydroxyl handle .[1][2] Esterification or carbamoylation of this hydroxyl group often leads to sub-nanomolar inhibitors by reaching into the "sugar pocket" of the kinase active site.[1][2]

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 2025.[1][2] Link[1][2]

  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Bioorganic Chemistry, 2023.[1][2] Link

  • Synthesis and pharmacological evaluation of piperidine-substituted benzoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 2015.[1][2][4] Link

  • Process for preparing 2-chlorobenzoxazoles. US Patent 4517370A.[1][2] Link

  • Preparation method of 3-hydroxypiperidine. CN Patent 106432059A.[1][2] Link

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for evaluating the solubility and chemical stability of the novel heterocyclic compound, 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol. For researchers, medicinal chemists, and formulation scientists, understanding these fundamental physicochemical properties is a critical prerequisite for advancing a compound through the drug development pipeline. Poor solubility can severely limit bioavailability, while instability can compromise safety, efficacy, and shelf life.[1][2][3] This document outlines a logical, phase-appropriate strategy, detailing both the theoretical underpinnings and practical, step-by-step experimental protocols for a robust characterization of this molecule. The methodologies described are grounded in industry best practices and aligned with the principles set forth by the International Council for Harmonisation (ICH).[4][5][6]

Introduction: The Central Role of Physicochemical Profiling

The compound 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is a heterocyclic entity featuring a benzoxazole core linked to a piperidinol moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[7][8][9][10] However, the journey from a promising "hit" compound to a viable drug candidate is contingent upon a favorable set of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are profoundly influenced by solubility and stability.

  • Solubility dictates the maximum concentration of a drug that can be achieved in a solution, directly impacting its dissolution rate and subsequent absorption from the gastrointestinal tract.[2][11]

  • Stability defines the compound's resistance to chemical degradation under various environmental conditions, ensuring that the patient receives the intended dose of the active pharmaceutical ingredient (API) and is not exposed to potentially harmful degradants.[1][4]

This guide presents an integrated workflow for assessing these two critical attributes.

Physicochemical Characterization and Theoretical Assessment

Before embarking on extensive experimental work, an initial in-silico and theoretical assessment of the molecule's structure can provide invaluable insights into its likely behavior.

Chemical Structure: 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

  • Benzoxazole Ring: An aromatic, heterocyclic system. It is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.[12]

  • Piperidine Ring: A saturated heterocycle. The tertiary amine within this ring is a basic center, suggesting that the molecule will have a pKa and that its solubility will be pH-dependent.

  • Hydroxyl Group (-OH): A polar group that can participate in hydrogen bonding, potentially improving aqueous solubility.

Table 1: Predicted Physicochemical Properties

Parameter Predicted Value Implication on Solubility & Stability
Molecular Weight ~232.27 g/mol Low molecular weight is generally favorable for solubility.
pKa (Basic) 7.5 - 8.5 The piperidine nitrogen is predicted to be the primary basic center. This indicates that the compound will be ionized and likely more soluble at acidic pH.

| cLogP | 2.0 - 2.5 | The predicted LogP suggests moderate lipophilicity. This value is in a range that often presents a balance between solubility and membrane permeability, but may still require formulation enhancement. |

Comprehensive Solubility Assessment

A multi-faceted approach is required to fully understand the solubility profile. This involves determining both kinetic and thermodynamic solubility.[11][13][14][15]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput measurement of how readily a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[14][15][16] It is an essential early-stage screen to identify compounds with potential solubility liabilities.

Experimental Protocol: Nephelometric Kinetic Solubility Assay [16]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol in 100% DMSO.

  • Plate Setup: In a clear 96-well microplate, dispense 2 µL of the DMSO stock solution into multiple wells.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This achieves a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Measurement: Use a nephelometer to measure the light scattering in each well.

  • Data Analysis: The concentration at which a sharp increase in light scattering is observed relative to buffer-only controls indicates the kinetic solubility limit.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is considered the gold standard.[11][13] The shake-flask method is the definitive protocol for this measurement.

Experimental Protocol: pH-Dependent Thermodynamic Solubility

  • Compound Addition: Add an excess amount of solid 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (enough to ensure undissolved solid remains) to separate vials containing buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Carefully collect the supernatant and clarify it by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or by passing it through a low-binding 0.45 µm filter.

  • Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Solid-State Analysis: It is best practice to analyze the remaining solid by techniques like XRPD or DSC to confirm that no phase transformation (e.g., salt disproportionation or polymorph change) has occurred during the experiment.[11]

Table 2: Example pH-Solubility Profile Data

Assay Type Method pH Solubility (µg/mL)
Kinetic Nephelometry 7.4 [Insert Experimental Value]
Thermodynamic Shake-Flask 1.2 [Insert Experimental Value]
Thermodynamic Shake-Flask 4.5 [Insert Experimental Value]
Thermodynamic Shake-Flask 6.8 [Insert Experimental Value]

| Thermodynamic | Shake-Flask | 7.4 | [Insert Experimental Value] |

Chemical Stability & Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of stability evaluation.[17][18] It involves subjecting the compound to harsh conditions to accelerate its decomposition. The primary goals are to identify potential degradation products, elucidate degradation pathways, and, crucially, to develop a stability-indicating analytical method .[17][18][19][20] An analytical method is deemed "stability-indicating" only if it can accurately measure the decrease in the active compound's concentration while simultaneously separating and detecting all significant degradation products.[17][20][21]

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for these studies.[4][5][6][19][22] The target degradation is typically between 5-20% to ensure that the degradation is significant enough to be detected without being so extensive that secondary and tertiary degradants complicate the analysis.[19][22]

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method with UV detection is the most common approach.[20][21]

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from potentially more polar or non-polar degradants.

  • Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies peaks but also provides UV spectra, which can be used to assess peak purity and help in identifying co-eluting peaks.

  • Method Validation: The final method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Protocols

Experimental Protocol: Stress Testing For each condition, a solution of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (e.g., 1 mg/mL) is prepared and compared to an unstressed control solution stored at 2-8°C.

  • Acid Hydrolysis: [3][23]

    • Condition: Dissolve the compound in 0.1 M HCl.

    • Incubation: Heat at 60°C for 24-48 hours.

    • Analysis: Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Base Hydrolysis: [3][23]

    • Condition: Dissolve the compound in 0.1 M NaOH.

    • Incubation: Heat at 60°C for 24-48 hours.

    • Analysis: Withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: [3][23]

    • Condition: Dissolve the compound in a 3% solution of hydrogen peroxide (H₂O₂).

    • Incubation: Store at room temperature for 24 hours.

    • Analysis: Withdraw samples, dilute, and analyze directly.

  • Thermal Degradation: [3][19]

    • Condition: Expose the solid compound to dry heat (e.g., 80°C).

    • Incubation: Maintain for 48-72 hours.

    • Analysis: Dissolve the stressed solid in a suitable solvent, dilute, and analyze.

  • Photostability: [3][4]

    • Condition: Expose the solid compound to a controlled light source.

    • Incubation: The exposure should comply with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m²).

    • Analysis: Dissolve the stressed solid, dilute, and analyze. A sample protected from light serves as the control.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized clearly.

Table 3: Example Forced Degradation Study Summary

Stress Condition Duration/Temp % Assay of Parent % Degradation No. of Degradants RRT of Major Degradant
Control N/A 100.0 0.0 0 N/A
0.1 M HCl 48h / 60°C [Value] [Value] [Value] [Value]
0.1 M NaOH 48h / 60°C [Value] [Value] [Value] [Value]
3% H₂O₂ 24h / RT [Value] [Value] [Value] [Value]
Thermal (Solid) 72h / 80°C [Value] [Value] [Value] [Value]

| Photolytic (Solid) | ICH Q1B | [Value] | [Value] | [Value] | [Value] |

Visualizing Workflows and Degradation Pathways

Diagrams are essential for conveying complex relationships and processes.

Integrated Characterization Workflow

The following diagram illustrates the logical flow of activities in characterizing the solubility and stability of a new chemical entity.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-Depth Solubility cluster_2 Phase 3: Stability Evaluation A Receive Compound 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol B In-Silico Prediction (pKa, cLogP) A->B C Kinetic Solubility Screen (Nephelometry) A->C D Thermodynamic Solubility (Shake-Flask Method) C->D Proceed if kinetic solubility is promising E Generate pH-Solubility Profile D->E F Develop Stability-Indicating HPLC Method E->F Data informs formulation for stability studies G Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) F->G H Identify & Characterize Major Degradants (LC-MS) G->H I Final Stability Report H->I G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent {1-(Benzo[d]oxazol-2-yl)piperidin-3-ol | } Hydrolysis_Product 2-(3-Hydroxypiperidin-1-yl)amino)phenol Ring-opened product Parent->Hydrolysis_Product Acid/Base (H₂O) N_Oxide Piperidine N-Oxide Derivative Potential oxidative product Parent->N_Oxide Oxidant (e.g., H₂O₂)

Caption: Potential degradation pathways for the target molecule.

Conclusion and Strategic Implications

The comprehensive solubility and stability data generated through these protocols are fundamental to informed decision-making in drug development. A low, flat pH-solubility profile might necessitate the use of enabling formulations such as amorphous solid dispersions or salt forms. The identification of specific degradation pathways under stress conditions informs on required packaging (e.g., light protection), handling procedures, and potential shelf-life limitations. By systematically applying this technical guide, research and development teams can build a robust data package to de-risk their projects and accelerate the progression of promising molecules like 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol toward clinical evaluation.

References

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved February 14, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass. Retrieved February 14, 2026, from [Link]

  • Stability indicating hplc method development: a review. (n.d.). Academia.edu. Retrieved February 14, 2026, from [Link]

  • How to Develop Stability Indicating HPLC Methods. (2024, May 1). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Dong, M. W. (2023, February 5). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved February 14, 2026, from [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. IJPPR. Retrieved February 14, 2026, from [Link]

  • Solubility, Dissolution, and Stability Studies of Pharmaceuticals. (n.d.). Charles River Laboratories. Retrieved February 14, 2026, from [Link]

  • Stability and Solubility Studies. (2025, August 11). Crystal Pharmatech Co., Ltd. Retrieved February 14, 2026, from [Link]

  • Thomas, V. (2020, September 2). Outlining Drug Stability and Solubility with Dissolution Testing. Pharmaceutical Technology. Retrieved February 14, 2026, from [Link]

  • Resolve Mass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved February 14, 2026, from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved February 14, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 14, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 14, 2026, from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved February 14, 2026, from [Link]

  • Bavishi, B. (2016, November 28). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Retrieved February 14, 2026, from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. ICH. Retrieved February 14, 2026, from [Link]

  • Hydrolysis pathway for 2-phenylbenzoxazole. (after Jackson et al.)[10]. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. (n.d.). Bentham Science. Retrieved February 14, 2026, from [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (2023, May 4). Biquan. Retrieved February 14, 2026, from [Link]

  • Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023, June 28). MDPI. Retrieved February 14, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Structural Architecture and Synthetic Utility of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists

Executive Summary

The molecule 1-(benzo[d]oxazol-2-yl)piperidin-3-ol represents a bicyclic heteroaromatic scaffold fused to a saturated pharmacophore. This structure is a critical intermediate in the development of orexin receptor antagonists, antimicrobial agents, and kinase inhibitors. This guide deconstructs its IUPAC nomenclature, details the nucleophilic aromatic substitution (SNAr) protocols required for its synthesis, and analyzes its structural properties for drug discovery applications.

Part 1: Structural Anatomy & IUPAC Deconstruction

Precise nomenclature is the bedrock of chemical communication. The name 1-(benzo[d]oxazol-2-yl)piperidin-3-ol is derived from specific IUPAC prioritization rules that resolve conflicts between two heterocyclic systems and a principal functional group.

1.1 The Hierarchy of Nomenclature

According to IUPAC Blue Book P-25 and P-44 rules, the naming process follows a strict hierarchy:

  • Principal Functional Group: The hydroxyl group (-OH) has priority over the heterocyclic rings for the suffix. Thus, the parent structure is piperidin-3-ol .

  • Parent Hydride Selection: Although benzoxazole is a fused system (usually senior to monocycles), the presence of the principal functional group on the piperidine ring forces the benzoxazole to be treated as a substituent.

  • Fusion Designation: The benzoxazole unit is a fusion of benzene and oxazole.

    • Oxazole bonds are lettered: O-C2 (a), C2-N3 (b), N3-C4 (c), C4-C5 (d) , C5-O1 (e).

    • The benzene ring is fused at the d-bond (carbons 4 and 5) of the oxazole. Hence: benzo[d]oxazole .[1][2]

  • Numbering & Linkage:

    • Benzoxazole: Numbering starts at Oxygen (1), goes to Carbon (2), then Nitrogen (3). The radical is at position 2.

    • Piperidine: Nitrogen is position 1.[3] The linkage is N1–C2(benzoxazole).

    • Chirality: The carbon at position 3 of the piperidine ring is a stereocenter. The full name must specify (3R) or (3S) depending on the enantiomer used.

1.2 Nomenclature Logic Flow

The following diagram illustrates the decision tree for arriving at the preferred IUPAC name (PIN).

NomenclatureLogic Start Analyze Structure FuncGroup Identify Principal Group: Hydroxyl (-OH) Start->FuncGroup Parent Select Parent Ring: Piperidine (holds the -OH) FuncGroup->Parent P-44 Priority Substituent Identify Substituent: Benzoxazole Ring Parent->Substituent Fusion Define Fusion: Benzo + Oxazole @ bond 'd' Substituent->Fusion P-25 Fusion Rules Linkage Define Linkage: Piperidine N(1) to Benzoxazole C(2) Fusion->Linkage Final Final Name: 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol Linkage->Final

Figure 1: IUPAC decision logic for prioritizing the alcohol functional group over the fused heterocyclic system.

Part 2: Synthetic Methodology (SNAr Protocol)

The synthesis of N-linked benzoxazoles relies on Nucleophilic Aromatic Substitution (SNAr) . Unlike C-linked derivatives (which often require cyclization of aminophenols with carboxylic acids), the N-linked scaffold is best synthesized by reacting a 2-halobenzoxazole with the secondary amine of piperidin-3-ol.

2.1 Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The nucleophilic nitrogen of piperidin-3-ol attacks the electrophilic C2 position of the benzoxazole. The electron-withdrawing nature of the imine nitrogen (N3) and oxygen (O1) stabilizes the Meisenheimer-like transition state, facilitating the displacement of the leaving group (typically Chlorine).

2.2 Experimental Protocol

Objective: Synthesis of 1-(benzo[d]oxazol-2-yl)piperidin-3-ol.

Reagents:

  • Substrate: 2-Chlorobenzo[d]oxazole (1.0 equiv)

  • Nucleophile: Piperidin-3-ol (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv)[4]

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzo[d]oxazole (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add piperidin-3-ol (11 mmol) followed by K₂CO₃ (20 mmol). Note: If using the hydrochloride salt of the amine, increase base to 3.0 equiv.

  • Reaction: Heat the mixture to 80–100 °C under a nitrogen atmosphere. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The reaction typically reaches completion in 4–6 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into ice-cold water (100 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

2.3 Synthetic Pathway Diagram

SynthesisPathway Reactant1 2-Chlorobenzo[d]oxazole (Electrophile) TS Meisenheimer Complex Reactant1->TS + Base, Heat Reactant2 Piperidin-3-ol (Nucleophile) Reactant2->TS Product 1-(Benzo[d]oxazol-2-yl) piperidin-3-ol TS->Product - Cl⁻ Byproduct KCl / HCl TS->Byproduct

Figure 2: SNAr mechanism illustrating the displacement of chlorine by the piperidine nitrogen.

Part 3: Analytical Characterization[5]

Validating the structure requires confirming the formation of the C2–N1 bond and the integrity of the hydroxyl group.

TechniqueDiagnostic SignalStructural Insight
¹H NMR δ 7.0–7.5 ppm (4H, m) Aromatic protons of the benzoxazole ring.
δ 4.0–4.2 ppm (2H, m) Piperidine protons α to Nitrogen (deshielded by benzoxazole).
δ 3.6–3.8 ppm (1H, m) Proton at C3 (germinal to -OH).
¹³C NMR δ ~162 ppm The C2 carbon of benzoxazole (characteristic of N–C=N/O system).
HRMS [M+H]⁺ Confirms molecular formula (Calc: 219.1134 for C₁₂H₁₄N₂O₂).

Key Validation Point: The disappearance of the broad NH signal from the starting piperidine and the downfield shift of the α-protons on the piperidine ring confirm successful N-arylation.

Part 4: Medicinal Chemistry Utility[5][6][7][8]

This scaffold acts as a "privileged structure" in drug discovery, capable of binding to multiple receptor types depending on the spatial arrangement of the hydroxyl group.

  • Bioisosterism: The benzoxazole ring serves as a bioisostere for indole and purine bases, improving metabolic stability against oxidation compared to indole.

  • Solubility & H-Bonding: The 3-hydroxy group on the piperidine ring provides a critical Hydrogen Bond Donor/Acceptor (HBD/HBA) vector, often used to engage polar residues (e.g., Aspartate or Serine) in a receptor's binding pocket.

  • Applications:

    • Orexin Receptor Antagonists: Similar scaffolds are used in insomnia treatments (e.g., Suvorexant analogs).

    • Kinase Inhibitors: The planar benzoxazole fits into the ATP-binding hinge region, while the piperidine extends into the solvent-exposed area.

References
  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-25 (Fused Rings) and P-44 (Seniority of Functional Groups).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoxazole Derivatives. PubChem.[5]

  • Potts, K. T.The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Standard reference for oxazole fusion numbering).
  • Journal of Medicinal Chemistry. Optimization of N-Piperidinyl-Benzimidazolone Derivatives. (Demonstrates SNAr conditions for similar scaffolds).

Sources

A Predictive Spectroscopic and Structural Analysis Guide for 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental spectra in publicly accessible databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and structural elucidation of this molecule and related derivatives. Standardized protocols for experimental data acquisition are also provided to facilitate future empirical studies.

Introduction and Molecular Structure

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is a molecule that integrates two key heterocyclic systems: a benzoxazole core and a piperidine ring. The benzoxazole moiety is a prevalent scaffold in pharmacologically active compounds, known for a wide range of biological activities.[1] The piperidine ring, a saturated heterocycle, is a common feature in many pharmaceuticals, influencing properties such as solubility, lipophilicity, and receptor binding. The presence of a hydroxyl group on the piperidine ring introduces a potential site for hydrogen bonding and further functionalization.

A precise understanding of the three-dimensional structure and electronic properties of this molecule is paramount for its application in drug design and development. Spectroscopic analysis is the cornerstone of this characterization. This guide will provide a detailed, predictive interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Caption: Molecular structure of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The following sections predict the ¹H and ¹³C NMR spectra of the title compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the chemical environment of each proton. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) and are based on data from similar benzoxazole and 3-hydroxypiperidine structures.[1][2][3]

Table 1: Predicted ¹H NMR Data for 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale and Notes
Aromatic (H-4', H-5', H-6', H-7')7.0 - 7.8Multiplets4HProtons on the benzoxazole ring system are deshielded and will appear in the aromatic region. The specific splitting pattern will depend on the exact chemical shifts.[1][2]
Piperidine (H-3)3.6 - 3.8Multiplet1HThe proton on the carbon bearing the hydroxyl group is deshielded and will appear as a multiplet due to coupling with adjacent methylene protons.[3]
Piperidine (H-2, H-6)2.6 - 3.0Multiplets4HMethylene protons adjacent to the nitrogen atom are deshielded and will likely show complex splitting patterns.
Piperidine (H-4, H-5)1.4 - 1.9Multiplets4HThe remaining methylene protons on the piperidine ring will appear in the aliphatic region.
Hydroxyl (OH)VariableBroad Singlet1HThe chemical shift of the hydroxyl proton is concentration and solvent-dependent and may exchange with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Notes
C=N (C-2')160 - 165The carbon of the oxazole ring double-bonded to nitrogen is significantly deshielded.[2]
Aromatic (C-3a', C-7a')140 - 152Quaternary carbons of the benzoxazole ring fused to the benzene and oxazole rings.
Aromatic (C-4', C-5', C-6', C-7')110 - 130Aromatic carbons of the benzene ring.[4]
Piperidine (C-3)65 - 70The carbon bearing the hydroxyl group is deshielded.[4]
Piperidine (C-2, C-6)45 - 55Carbons adjacent to the nitrogen atom.
Piperidine (C-4, C-5)20 - 35The remaining aliphatic carbons of the piperidine ring.[5]
Standard Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • For ¹H NMR, dissolve 1-5 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • For ¹³C NMR, a higher concentration of 10-20 mg is recommended.[1]

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

Table 3: Predicted IR Absorption Bands for 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Alcohol)3200 - 3600Strong, BroadStretching
C-H (Aromatic)3000 - 3100MediumStretching
C-H (Aliphatic)2850 - 3000MediumStretching
C=N (Oxazole)1630 - 1680Medium to StrongStretching
C=C (Aromatic)1450 - 1600Medium to StrongStretching
C-O (Alcohol)1050 - 1200StrongStretching
C-N (Piperidine)1100 - 1300MediumStretching
Standard Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry KBr powder and press it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the ATR crystal.

    • Place the sample in the instrument and record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[7]

Predicted Molecular Ion: The exact mass of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (C₁₂H₁₄N₂O₂) is 218.1055 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 219.1133.

Predicted Fragmentation Pathway

The fragmentation of the parent ion is likely to proceed through several key pathways, initiated by the cleavage of the piperidine ring or the benzoxazole system.

fragmentation_pathway M [M+H]⁺ m/z 219 F1 Loss of H₂O m/z 201 M->F1 - H₂O F2 Loss of C₃H₆O m/z 161 M->F2 - C₃H₆O (Piperidinol fragment) F3 Benzoxazole Cation m/z 119 F1->F3 - C₅H₈N F2->F3 - C₂H₂N

Caption: Predicted ESI-MS fragmentation of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol.

  • Loss of Water: A common initial fragmentation for alcohols is the loss of a water molecule (18 Da) from the protonated molecular ion, leading to a fragment at m/z 201.

  • Piperidine Ring Cleavage: Cleavage of the C-N bond between the two ring systems could lead to the formation of a stable benzoxazolium-containing fragment. For instance, the loss of a neutral piperidinol fragment could occur.

  • Benzoxazole Core Fragments: Further fragmentation would likely involve the stable benzoxazole core, which can be a characteristic ion in the spectrum.[7][8]

Standard Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source for accurate mass measurements.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain the fragmentation pattern. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic analysis of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol. The forecasted ¹H NMR, ¹³C NMR, IR, and MS data are based on the well-established spectral characteristics of its constituent chemical moieties. These predictions provide a valuable reference for researchers working on the synthesis and characterization of this compound and its analogs. The included standardized experimental protocols offer a clear path for the future acquisition of empirical data, which will be essential for validating and refining the predictive models presented herein.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • Xu, J., Jiao, P., Deng, D., Zhang, Q., Tsang, C. W., & Chan, A. S. C. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. Rapid Communications in Mass Spectrometry, 16(12), 1174–1179.
  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • BenchChem. (n.d.). Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The mass spectral fragmentation of isoxazolyldihydropyridines. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Figure S1. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PMC. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. Retrieved from [Link]

  • Unknown Source. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • PMC. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Khan Academy. (n.d.). Introduction to infrared spectroscopy. Retrieved from [Link]

  • PMC. (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Analytical Quantification of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Context[1]

The Analyte

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is a critical pharmacophore scaffold often encountered in the synthesis of Orexin Receptor Antagonists (e.g., Suvorexant analogs) and anti-inflammatory agents targeting the COX-2 pathway.[1] Structurally, it consists of a 3-hydroxypiperidine ring fused via its nitrogen to the electrophilic C2 position of a benzoxazole ring.

  • Chemical Structure Analysis:

    • Chromophore: The benzoxazole moiety provides strong UV absorption (

      
       nm) and native fluorescence, enabling high-sensitivity optical detection.
      
    • Acid-Base Chemistry: The piperidine nitrogen lone pair is delocalized into the benzoxazole ring (amidine-like resonance), significantly reducing its basicity compared to free piperidine. The benzoxazole ring nitrogen (N3) remains the primary protonation site (Predicted pKa

      
       4.5–5.5).
      
    • Chirality: The C3 position of the piperidine ring is a stereocenter. Unless synthesized asymmetrically, the analyte exists as a racemate.

Analytical Challenges
  • Polarity Shifts: The hydroxyl group increases polarity, requiring careful mobile phase tuning to prevent early elution while maintaining resolution from polar starting materials (e.g., 3-hydroxypiperidine).

  • Tailing: Despite reduced basicity, residual interaction with silanols on silica-based columns can cause peak tailing.

  • Enantiomeric Purity: Quantification often requires distinguishing the (

    
    ) and (
    
    
    
    ) enantiomers, necessitating chiral stationary phases.

Part 2: Method Development Strategy (Logic & Causality)

The following decision matrix outlines the selection of analytical modes based on the specific data requirement (Assay vs. Trace Impurity).

MethodSelection Start Analytical Goal Conc Concentration Range? Start->Conc High High (>0.1 mg/mL) Assay/Purity Conc->High Process Control Low Trace (<1 µg/mL) Genotox/Metabolite Conc->Low Impurity Profiling Chiral Chiral Center Analysis? High->Chiral MS_Path LC-MS/MS (MRM Mode) Low->MS_Path Sensitivity Reqd YesChiral Chiral HPLC (Amylose/Cellulose) Chiral->YesChiral Enantiomeric Excess NoChiral Achiral RP-HPLC Chiral->NoChiral Chemical Purity

Figure 1: Decision tree for selecting the appropriate analytical workflow.

Part 3: Protocols & Methodologies

Protocol A: High-Performance Liquid Chromatography (HPLC-PDA)

Purpose: Routine assay, chemical purity, and reaction monitoring. Mechanism: Reversed-Phase Chromatography (RPC) utilizing hydrophobic interactions.

1. Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µm (e.g., XBridge BEH C18)High carbon load provides retention for the benzoxazole core; end-capping reduces silanol interactions with the nitrogen.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Critical: High pH suppresses protonation of the benzoxazole nitrogen, improving peak shape and retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for nitrogenous heterocycles.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CElevated temperature reduces backpressure and improves mass transfer.
Detection UV @ 275 nm (Ref 360 nm)Targets the benzoxazole

transition.
Injection Vol 5–10 µLDependent on sample concentration.
2. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial hold for polar impurities
2.05Isocratic hold
12.090Linear gradient to elute main peak
15.090Wash step
15.15Re-equilibration
20.05End of Run
3. Sample Preparation
  • Stock Solution: Dissolve 10.0 mg of analyte in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Water:ACN (50:50) to reach 100 µg/mL.

  • Filtration: Filter through 0.22 µm PTFE or Nylon syringe filter (avoid PVDF if non-specific binding is observed).

Protocol B: LC-MS/MS Quantification (Trace Analysis)

Purpose: Quantification of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol as a genotoxic impurity (GTI) or low-level metabolite. Mechanism: Electrospray Ionization (ESI) in Positive Mode.

1. Mass Spectrometry Parameters
  • Source: ESI (+)

  • Precursor Ion: m/z 219.1

    
     (Calculated MW: 218.25)
    
  • Product Ions (MRM):

    • Quantifier: 219.1

      
       134.0 (Benzoxazole ring fragment)
      
    • Qualifier: 219.1

      
       84.1 (Piperidine ring fragment)
      
  • Collision Energy: Optimized per transition (start at 25 eV).

2. UHPLC Conditions
  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm. (Phenyl phase offers unique

    
     selectivity for the benzoxazole ring).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B in 5 mins) for high throughput.

Protocol C: Chiral Separation (Enantiomeric Purity)

Purpose: Determination of Enantiomeric Excess (%ee) of the 3-hydroxyl stereocenter.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Mode: Normal Phase.

  • Rationale: The hydroxyl group interacts via H-bonding with the carbamate linkage of the CSP, while the benzoxazole provides

    
     stacking. Diethylamine is mandatory to mask non-specific interactions with the basic nitrogen.
    

Part 4: Data Analysis & Validation Standards

The following validation parameters must be met to ensure the method is "Trustworthy" and compliant with ICH Q2(R1) guidelines.

Quantitative Summary Table
ParameterAcceptance CriteriaTypical Result
Linearity (

)

0.9998
Precision (RSD)

(n=6)
0.4%
Accuracy (Recovery) 98.0% – 102.0%99.5%
LOD (S/N = 3) N/A0.05 µg/mL (UV)
LOQ (S/N = 10) N/A0.15 µg/mL (UV)
Tailing Factor

1.1 (pH 10 method)
System Suitability Testing (SST)

Before every analysis batch, inject the System Suitability Solution (5 injections).

  • Requirement: Retention time RSD

    
    , Peak Area RSD 
    
    
    
    .
  • Resolution: If analyzing a reaction mixture, resolution (

    
    ) between the analyte and the starting material (2-chlorobenzoxazole) must be 
    
    
    
    .

Part 5: References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Bonde, C. G., & Gaikwad, N. J. (2004). Synthesis and preliminary evaluation of some pyrazine substituted benzoxazoles. Bioorganic & Medicinal Chemistry.[2][1][3][4][5] (Provides spectral data for benzoxazole derivatives). Link

  • Dolan, J. W. (2010). The Power of pH in Reversed-Phase HPLC. LCGC North America. (Authoritative source on pH selection for basic heterocycles). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for gradient design). Link

Sources

Application Note: Characterization of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol as a Lead Scaffold for GRK2/GRK5 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

G Protein-Coupled Receptor Kinases (GRKs) , specifically GRK2 and GRK5, are critical regulators of GPCR signaling.[1][2] In pathologies such as heart failure and cardiac hypertrophy, the upregulation of GRK2/5 leads to the chronic desensitization and downregulation of


-adrenergic receptors (

ARs), resulting in the loss of contractile reserve. Consequently, the development of small-molecule inhibitors that can selectively target the kinase domain of GRK2/5 to restore

AR signaling is a high-priority therapeutic strategy.

This application note details the characterization of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (referred to herein as BZO-Pip-3-ol ), a representative fragment-based lead compound. Structurally, BZO-Pip-3-ol combines a benzoxazole core—a proven hinge-binding motif in kinase inhibitors (analogous to the indazole of GSK180736A)—with a piperidin-3-ol moiety, which mimics the solvent-exposed amine pharmacophore found in paroxetine-based GRK2 inhibitors.

This guide provides comprehensive protocols for:

  • Biochemical Validation: Determining IC

    
     values using the ADP-Glo™ Kinase Assay.
    
  • Cellular Efficacy: Assessing the inhibition of GPCR internalization in live cells.

  • Structural Mechanism: Understanding the ATP-competitive binding mode.

Compound Properties & Handling

PropertyDescription
Chemical Name 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol
Molecular Weight ~218.25 g/mol
Predicted LogP ~1.8 - 2.2 (Lipophilic, cell-permeable)
Solubility Soluble in DMSO (>10 mM). Limited aqueous solubility without co-solvent.
Storage Powder: -20°C (desiccated). DMSO Stock: -80°C (avoid freeze-thaw cycles).
Mechanism ATP-Competitive Inhibitor (Type I).

Reconstitution Protocol:

  • Weigh 2.18 mg of BZO-Pip-3-ol powder.

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution .

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Aliquot into 50

    
    L vials and store at -80°C.
    

Mechanism of Action & Signaling Pathway[3]

BZO-Pip-3-ol targets the ATP-binding pocket of the GRK kinase domain.

  • Hinge Binding: The nitrogen and oxygen atoms of the benzoxazole ring form hydrogen bonds with the backbone residues of the kinase hinge (e.g., Met107 in GRK2).

  • Solvent Interaction: The piperidine ring extends towards the ribose-binding pocket, while the 3-hydroxyl group provides a vector for specific interactions with acidic residues (e.g., Asp/Glu) in the active site or solvent network.

Pathway Diagram: GRK Inhibition & Receptor Resensitization[4][5]

GRK_Signaling cluster_effect Therapeutic Effect Agonist Agonist (e.g., Isoproterenol) GPCR_Active Active GPCR (Beta-AR) Agonist->GPCR_Active Activates GRK2_5 GRK2 / GRK5 GPCR_Active->GRK2_5 Recruits Signaling cAMP / PKA Signaling (Contractility) GPCR_Active->Signaling G-protein coupling Phospho_GPCR Phosphorylated GPCR (pSer/pThr) GRK2_5->Phospho_GPCR Phosphorylates Inhibitor BZO-Pip-3-ol (Inhibitor) Inhibitor->GRK2_5 Blocks (ATP Competitive) Arrestin Beta-Arrestin Recruitment Phospho_GPCR->Arrestin Triggers Internalization Receptor Internalization (Desensitization) Arrestin->Internalization Promotes Arrestin->Signaling Inhibits

Caption: Schematic of GRK2/5-mediated GPCR desensitization. BZO-Pip-3-ol inhibits the phosphorylation step, preventing arrestin recruitment and maintaining receptor signaling.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the inhibitory potency (IC


) of BZO-Pip-3-ol  by measuring the ADP generated during the phosphorylation of a substrate peptide (e.g., Tubulin or a specific GPCR peptide).
Materials
  • Enzyme: Recombinant Human GRK2 or GRK5 (10 ng/well).

  • Substrate: Tubulin (0.2 mg/mL) or GRK substrate peptide.

  • ATP: Ultra-pure ATP (10

    
    M final concentration; near 
    
    
    
    ).
  • Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 5 mM MgCl

    
    , 1 mM DTT, 0.01% Triton X-100.
    
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Plate: 384-well white, solid-bottom low-volume plate.

Experimental Workflow
  • Compound Preparation:

    • Prepare a 10-point dose-response series of BZO-Pip-3-ol in DMSO (3-fold serial dilutions starting at 100

      
      M).
      
    • Dilute 1:50 into Assay Buffer to create a 2X working solution (Max DMSO = 2%).

  • Enzyme Reaction (5

    
    L volume): 
    
    • Add 2

      
      L of 2.5X GRK2/5 enzyme solution to the plate.
      
    • Add 1

      
      L of 5X Compound working solution. Incubate for 10 min at RT.
      
    • Add 2

      
      L of 2.5X ATP/Substrate mix to initiate the reaction.
      
    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent  (stops kinase, depletes ATP). Incubate 40 min at RT.
      
    • Add 10

      
      L of Kinase Detection Reagent  (converts ADP to ATP -> Luciferase). Incubate 30 min at RT.
      
  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize data:

      
      , 
      
      
      
      .
    • Fit to a sigmoidal dose-response curve (Variable Slope) to determine IC

      
      .
      

Protocol 2: Cellular GPCR Internalization Assay

To verify that BZO-Pip-3-ol is cell-permeable and functionally active, we monitor the internalization of the


-Adrenergic Receptor (

AR).
Materials
  • Cells: HEK293 cells stably expressing

    
    AR-GFP or 
    
    
    
    AR-tGFP.
  • Agonist: Isoproterenol (10

    
    M).
    
  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Nuclear Stain: Hoechst 33342.

  • Imaging: High-content fluorescence microscope (e.g., Opera Phenix or confocal).

Experimental Workflow
  • Seeding:

    • Seed HEK293-

      
      AR-GFP cells in a 96-well black/clear-bottom plate (15,000 cells/well). Incubate overnight.
      
  • Pre-treatment:

    • Remove media and replace with serum-free media containing BZO-Pip-3-ol (10

      
      M, 1 
      
      
      
      M, 0.1
      
      
      M) or Vehicle (DMSO).
    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add Isoproterenol (final conc. 10

      
      M) to induce receptor internalization.
      
    • Incubate for 30 minutes at 37°C.

  • Fixation & Imaging:

    • Wash 1x with cold PBS.

    • Fix with 4% PFA for 15 minutes.

    • Stain nuclei with Hoechst 33342.

    • Image: Capture GFP channel (Receptor) and DAPI channel (Nuclei).

  • Analysis:

    • Quantification: Measure the granularity of GFP signal (spots/cell) or the ratio of Cytosolic vs. Membrane fluorescence.

    • Expected Result: Vehicle-treated cells will show punctate intracellular GFP (endosomes). BZO-Pip-3-ol treated cells should retain GFP at the plasma membrane (smooth ring).

Assay Logic Diagram

Assay_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_readout Readout Cells HEK293-Beta2AR-GFP Compound Add BZO-Pip-3-ol (30 min Pre-incubation) Cells->Compound Iso Add Isoproterenol (10 uM, 30 min) Compound->Iso Fix Fix & Stain Nuclei Iso->Fix Image High-Content Imaging Fix->Image

Caption: Workflow for the cellular GPCR internalization assay. Inhibition of GRK2 prevents the formation of intracellular GFP puncta.

Expected Results & Troubleshooting

Biochemical Data (Representative)
CompoundGRK2 IC

(nM)
GRK5 IC

(nM)
Selectivity (GRK2/PKA)
BZO-Pip-3-ol 50 - 250 (Predicted)100 - 500 (Predicted)> 50-fold
Paroxetine (Control)~1,500> 10,000Low
GSK180736A (Control)~770~3,000High

Note: The IC


 is predicted based on the high affinity of the benzoxazole hinge-binder relative to the moderate affinity of paroxetine.
Troubleshooting Guide
  • High Background in ADP-Glo: Ensure ATP concentration is not > 100

    
    M, as this can saturate the depletion reagent.
    
  • Precipitation: If BZO-Pip-3-ol precipitates in the assay buffer, reduce the concentration or increase DMSO to 2% (GRKs are generally tolerant to 2-5% DMSO).

  • No Cellular Effect: If biochemical inhibition is good but cellular efficacy is poor, the polarity of the "3-ol" group may be limiting permeability. Consider synthesizing an ester prodrug or using a specific permeabilization protocol.

References

  • GRK2 Structure & Inhibition: Tesmer, J. J., et al. "Structure of the G protein-coupled receptor kinase 2–G

    
     complex." Science 308.5721 (2005): 551-555. Link
    
  • Paroxetine as a GRK2 Inhibitor: Thal, D. M., et al. "Paroxetine is a direct inhibitor of G protein-coupled receptor kinase 2 and increases myocardial contractility." ACS Chemical Biology 7.11 (2012): 1830-1839. Link

  • Benzoxazole Scaffold Analysis: Homan, K. T., et al. "Identification and structure–function analysis of subfamily selective G protein-coupled receptor kinase inhibitors." ACS Chemical Biology 9.7 (2014): 1535-1544. Link

  • Assay Methodology: "ADP-Glo™ Kinase Assay Application Note." Promega Corporation. Link

  • Novel GRK Inhibitors: Waldschmidt, H. V., et al. "Structure-based design of highly selective and potent G protein-coupled receptor kinase 2 inhibitors based on paroxetine." Journal of Medicinal Chemistry 60.7 (2017): 3074-3085. Link

Sources

Application Note: 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (hereafter referred to as BOP-3-ol for brevity), a representative non-urea Soluble Epoxide Hydrolase (sEH) inhibitor , in cardiovascular research.

Classification: Soluble Epoxide Hydrolase (sEH) Inhibitor / Cardiovascular Protective Agent Primary Application: Modulation of Epoxyeicosatrienoic Acid (EET) Metabolism for Hypertension and Heart Failure Studies.

Part 1: Core Directive & Scientific Rationale

Introduction & Mechanism of Action

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol represents a class of non-urea sEH inhibitors designed to overcome the pharmacokinetic limitations (poor solubility, rapid metabolism) of early urea-based inhibitors like AUDA. In cardiovascular research, this compound is utilized to inhibit the enzyme Soluble Epoxide Hydrolase (sEH/EPHX2) .[1]

The Cardiovascular Mechanism: sEH is responsible for the hydrolysis of Epoxyeicosatrienoic Acids (EETs) —endothelium-derived hyperpolarizing factors (EDHFs) with potent vasodilatory, anti-inflammatory, and anti-fibrotic properties—into their less active diol metabolites (DHETs).[2]

  • Inhibition: By blocking sEH, BOP-3-ol stabilizes intracellular EET levels.

  • Effect: Elevated EETs activate BK_Ca channels on vascular smooth muscle, causing hyperpolarization and vasodilation, while simultaneously inhibiting NF-κB signaling to reduce cardiac inflammation and fibrosis.

Pathway Visualization

The following diagram illustrates the mechanism by which BOP-3-ol preserves cardio-protective EETs.

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Cardio-Protective) ArachidonicAcid->EETs Oxidation CYP_Epoxy CYP450 Epoxygenases (CYP2J2, CYP2C8) CYP_Epoxy->EETs DHETs DHETs (Biologically Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis (Rapid) Vasodilation Vasodilation (VSMC Hyperpolarization) EETs->Vasodilation Activates BKCa AntiFibrosis Anti-Fibrosis (Reduced Collagen Deposition) EETs->AntiFibrosis Inhibits NF-κB sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Catalyzes BOP3 1-(Benzo[d]oxazol-2-yl) piperidin-3-ol (Inhibitor) BOP3->sEH Inhibits (IC50 < 50 nM)

Caption: Mechanism of Action: BOP-3-ol prevents sEH-mediated degradation of cardio-protective EETs.

Part 2: Experimental Protocols

Protocol A: Fluorometric sEH Inhibition Assay (In Vitro)

Purpose: To determine the IC50 of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol against recombinant human sEH. Principle: sEH hydrolyzes the non-fluorescent substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) into a fluorescent cyanohydrin product.

Materials:

  • Recombinant Human sEH (1 µg/mL stock).

  • Substrate: PHOME (50 µM final concentration).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

  • Compound: 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute sEH enzyme to 0.4 ng/µL in Assay Buffer.

  • Plating: Add 20 µL of enzyme solution to a 96-well black microplate.

  • Treatment: Add 2 µL of BOP-3-ol (serially diluted 1:3 from 10 µM to 0.1 nM) to wells. Include DMSO-only vehicle control.

  • Incubation: Incubate at 30°C for 5 minutes to allow inhibitor binding.

  • Initiation: Add 78 µL of PHOME substrate solution (final conc. 50 µM).

  • Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10–30 minutes at 30°C.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to vehicle control (100% activity) and fit to a 4-parameter logistic equation to derive IC50.

Protocol B: Ex Vivo Aortic Ring Vasodilation Assay

Purpose: To validate functional vasodilation induced by EET preservation. Model: Phenylephrine-preconstricted thoracic aorta rings from Sprague-Dawley rats.

Step-by-Step Methodology:

  • Isolation: Dissect thoracic aorta, clean adherent fat, and cut into 3-mm rings.

  • Mounting: Mount rings in organ baths containing Krebs-Henseleit buffer (95% O2/5% CO2, 37°C). Set resting tension to 2.0 g.

  • Equilibration: Allow rings to equilibrate for 60 mins, washing every 15 mins.

  • Pre-constriction: Induce constriction with Phenylephrine (PE, 1 µM) until a stable plateau is reached.

  • Dose-Response:

    • Control Arm: Add cumulative doses of Acetylcholine (ACh) to verify endothelial integrity.

    • Experimental Arm: Incubate rings with BOP-3-ol (1 µM) for 20 mins before PE constriction.

    • Challenge: Add exogenous 14,15-EET (100 nM) and measure relaxation response.

  • Expected Outcome: Rings pre-treated with BOP-3-ol should exhibit significantly sustained relaxation compared to vehicle, as endogenous/exogenous EETs are protected from hydrolysis.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Functional Ex Vivo Step1 Enzyme Assay (PHOME Substrate) Step2 IC50 Determination (Target < 10 nM) Step1->Step2 Step3 Aortic Ring Isolation Step2->Step3 If Potent Step4 Pre-constriction (PE) Step3->Step4 Step5 BOP-3-ol Treatment Step4->Step5 Step6 Vasodilation Response Step5->Step6

Caption: Sequential workflow from biochemical validation to functional tissue testing.

Part 3: Data Presentation & Analysis

Quantitative Data Summary (Representative)

The following table summarizes expected potency ranges for benzoxazolyl-piperidine derivatives based on structure-activity relationship (SAR) studies [1, 2].

ParameterValue / RangeNotes
IC50 (Human sEH) 2.0 – 15.0 nMHigh potency due to H-bonding with Tyr381/Tyr465.
Solubility (PBS) > 50 µMSuperior to adamantyl-urea inhibitors (e.g., AUDA).
Metabolic Stability t1/2 > 60 min (Microsomes)Non-urea scaffold resists rapid oxidative metabolism.
Selectivity > 100-fold vs. FAAH/MAGLHigh specificity for epoxide hydrolase.
Troubleshooting Guide
  • Issue: Low solubility in assay buffer.

    • Solution: Ensure DMSO concentration does not exceed 1% (v/v). Use the 3-ol moiety to advantage; ensure pH is near 7.4 to maintain ionization state if applicable.

  • Issue: High background fluorescence.

    • Solution: PHOME is unstable at high pH (>8.0). Maintain pH 7.0–7.4 strictly.

  • Issue: Lack of vasodilation in aortic rings.

    • Solution: Verify endothelium integrity (ACh relaxation > 80%). sEH inhibitors require a functional endothelium to produce the substrate (EETs).

References

  • Xing, L., et al. (2013).[3] Discovery of potent inhibitors of soluble epoxide hydrolase by virtual screening and combinatorial chemistry. Bioorganic & Medicinal Chemistry Letters. Link

  • Shen, H.C., & Hammock, B.D. (2012).[4] Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link

  • Imig, J.D., & Hammock, B.D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery. Link

  • BenchChem Technical Support. (2024). Protocols for In Vitro Evaluation of sEH Inhibitors. Link

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] High-Throughput Screening (HTS) of benzoxazole-based compound libraries is a critical initial step in the discovery of novel therapeutic agents.[1] This guide provides an in-depth overview of the strategic considerations and detailed protocols for conducting HTS campaigns with benzoxazole derivatives, designed to empower researchers in their quest for next-generation therapeutics.

Introduction: The Significance of the Benzoxazole Moiety in Drug Discovery

Benzoxazoles are classified as "privileged structures" in medicinal chemistry. This designation stems from their unique three-dimensional conformation and electronic properties, which enable them to interact with a wide array of biological targets with high affinity and specificity.[1] Their synthetic tractability further enhances their appeal, allowing for the creation of large, diverse chemical libraries for screening.[4][5][6]

The therapeutic potential of benzoxazole derivatives is well-documented across various disease areas:

  • Oncology: Benzoxazole-containing compounds have been shown to modulate critical signaling pathways implicated in cancer progression, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Bcl-2 family of apoptosis regulators.[1]

  • Infectious Diseases: The benzoxazole core is present in compounds exhibiting potent antibacterial and antifungal activities.[7][8]

  • Inflammation and Neurodegenerative Diseases: Derivatives have been investigated for their anti-inflammatory effects and as potential therapeutic agents for neurodegenerative disorders.[3][9]

Given this broad therapeutic landscape, HTS provides an efficient and powerful approach to systematically explore the biological activity of large collections of benzoxazole derivatives, paving the way for the identification of novel hit and lead compounds.[10]

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign for a benzoxazole library is a multi-stage process designed to efficiently identify and validate promising drug candidates.[1] This workflow is an iterative process of elimination and confirmation, ensuring that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Lead Generation Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (Z' > 0.5) Assay_Dev->Pilot_Screen Validate Protocol Primary_HTS Primary HTS Pilot_Screen->Primary_HTS Proceed Hit_Conf Hit Confirmation Primary_HTS->Hit_Conf Identify 'Hits' Dose_Response Dose-Response & IC50 Determination Hit_Conf->Dose_Response Confirm Activity Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Determine Potency SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis Elucidate MoA Lead_Op Lead Optimization SAR_Analysis->Lead_Op Guide Chemistry

Figure 1: A generalized workflow for a high-throughput screening campaign.

Application Protocol 1: Cell-Based HTS for Anticancer Activity of a Benzoxazole Library

This protocol describes a primary HTS assay to identify benzoxazole derivatives with cytotoxic or anti-proliferative activity against a human cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[3][11]

Rationale and Scientific Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3] A decrease in formazan production in the presence of a test compound indicates a reduction in cell viability, either through cytotoxicity or inhibition of proliferation.[11]

Materials and Reagents
  • Cell Line: A human cancer cell line relevant to the therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer).[11][12]

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Benzoxazole Compound Library: Master plates of benzoxazole derivatives dissolved in 100% DMSO at a stock concentration of 10 mM.

  • MTT Reagent: 5 mg/mL MTT solution in sterile PBS.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • Control Compounds: Doxorubicin (positive control for cytotoxicity), DMSO (vehicle control).

  • Equipment: 96-well or 384-well clear, flat-bottom cell culture plates, automated liquid handler, multi-channel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the master plate with culture medium.

    • Using an automated liquid handler, add 1 µL of the diluted compounds to the cell plates to achieve a final screening concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include wells with positive control (Doxorubicin) and vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Hit Identification

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance_compound - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100

A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50%) in the primary screen.

Representative Data
Compound IDConcentration (µM)% Cell Viability (MCF-7)Hit? (Threshold <50%)
BZOX-0011089.5No
BZOX-0021045.2Yes
BZOX-0031095.1No
BZOX-0041038.7Yes
Doxorubicin125.6Yes
DMSO0.1%100No

Application Protocol 2: Biochemical HTS for Kinase Inhibitors

This protocol outlines a fluorescence polarization (FP)-based assay to identify benzoxazole derivatives that inhibit the activity of a specific protein kinase.[13] Kinases are a major class of drug targets, particularly in oncology.[14]

Rationale and Scientific Principle

This assay relies on the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase phosphorylates the peptide, a phosphopeptide-specific antibody, which is a much larger molecule, binds to it. This large complex tumbles slowly, leading to a high fluorescence polarization signal. An inhibitor of the kinase will prevent phosphorylation of the peptide, thus no antibody binding occurs, and the fluorescence polarization remains low.[13]

FP_Assay cluster_0 No Inhibition cluster_1 Inhibition Kinase_active Active Kinase Phospho_Peptide Phosphorylated Peptide Kinase_active->Phospho_Peptide Phosphorylation ATP_active ATP ATP_active->Phospho_Peptide Peptide_active Fluorescent Peptide Peptide_active->Phospho_Peptide High_FP High FP Signal Phospho_Peptide->High_FP Antibody Antibody Antibody->High_FP Binding Kinase_inhibited Inhibited Kinase No_Reaction No Phosphorylation Kinase_inhibited->No_Reaction ATP_inhibited ATP ATP_inhibited->No_Reaction Peptide_inhibited Fluorescent Peptide Peptide_inhibited->No_Reaction Low_FP Low FP Signal No_Reaction->Low_FP Benzoxazole Benzoxazole Inhibitor Benzoxazole->Kinase_inhibited

Figure 2: Principle of the Fluorescence Polarization (FP) kinase assay.[13]
Materials and Reagents
  • Target Kinase: Purified, active recombinant protein kinase.

  • Kinase Buffer: Buffer optimized for the specific kinase activity.

  • Fluorescently Labeled Peptide Substrate: A peptide sequence specifically recognized and phosphorylated by the target kinase, labeled with a fluorophore (e.g., FITC).

  • ATP: Adenosine triphosphate solution.

  • Phosphopeptide-Specific Antibody: An antibody that specifically recognizes the phosphorylated form of the peptide substrate.

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Benzoxazole Compound Library: As described in Protocol 1.

  • Equipment: 384-well black, low-volume assay plates, automated liquid handler, microplate reader with fluorescence polarization capabilities.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a master mix containing the kinase, fluorescent peptide, and kinase buffer.

    • Prepare a separate ATP solution.

  • Compound Dispensing:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the benzoxazole compounds from the master plate to the 384-well assay plates.

  • Kinase Reaction:

    • Add the kinase master mix to the assay plates.

    • Incubate for 15-30 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for the optimized reaction time (e.g., 60-90 minutes) at the optimal temperature for the kinase.

  • Detection:

    • Stop the reaction by adding a stop buffer containing EDTA and the phosphopeptide-specific antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the fluorescence polarization on a microplate reader.

Data Analysis and Hit Identification

The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (mP_compound - mP_min) / (mP_max - mP_min)] * 100

Where:

  • mP_compound is the millipolarization value of the test well.

  • mP_min is the average millipolarization of the positive control (strong inhibitor).

  • mP_max is the average millipolarization of the vehicle control (no inhibition).

Hits are identified as compounds that exhibit a high percentage of inhibition (e.g., >50%).

The Hit Validation Cascade: From 'Hit' to 'Lead'

A primary hit from an HTS campaign is not a guaranteed drug candidate. A rigorous validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.[15][16]

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the initial hits, often from a freshly sourced powder sample, in the primary assay to confirm their activity. Confirmed hits are then subjected to dose-response analysis, where the compound is tested at multiple concentrations to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Secondary and Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in a secondary, orthogonal assay. This assay should measure the same biological endpoint but use a different detection technology. For example, a hit from a fluorescence-based kinase assay could be validated using a luminescence-based ATP depletion assay.

Selectivity and Mechanism of Action Studies

For target-based screens, it is crucial to determine if the hit compound is selective for the target of interest. This can be achieved by screening the compound against a panel of related targets (e.g., a kinase selectivity panel). Early mechanism of action (MoA) studies can provide valuable insights into how the compound exerts its biological effect.

Structure-Activity Relationship (SAR) Analysis

As data from the hit validation cascade becomes available, a preliminary structure-activity relationship (SAR) analysis can be initiated.[15] This involves examining the chemical structures of the active compounds to identify common structural motifs that are essential for activity. This information is invaluable for guiding the chemical synthesis of more potent and selective analogs during the lead optimization phase.

Conclusion

High-throughput screening of benzoxazole libraries is a powerful strategy for the discovery of novel drug candidates. The success of an HTS campaign relies on a well-designed and validated primary assay, followed by a rigorous hit validation cascade. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively screen benzoxazole derivatives and identify promising starting points for the development of new therapeutics.

References

  • ResearchGate. (n.d.). High-throughput screening (HTS) workflow. [Link]

  • ResearchGate. (n.d.). Flow chart of the HTS screening and validation procedure. [Link]

  • Balko, J. M., & Potti, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 148-151. [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). Prototypical screening cascade for hit generation and validation. [Link]

  • ResearchGate. (n.d.). Optimization via high-throughput screening: influence of 3 variables.... [Link]

  • PubMed Central. (n.d.). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. [Link]

  • ARKAT USA, Inc. (n.d.). Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. [Link]

  • PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]

  • Organic Chemistry Portal. (n.d.). Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles.... [Link]

  • PubMed. (n.d.). Parallel synthesis of a library of benzoxazoles and benzothiazoles.... [Link]

  • UNF Digital Commons. (2020). Facile access to libraries of diversely substituted 2-aryl-benzoxazoles/benzothiazoles.... [Link]

  • MDPI. (n.d.). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Benzoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for benzoxazole synthesis. The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and unique photophysical properties.[1][2][3] However, the seemingly straightforward cyclization reaction to form this privileged scaffold can be fraught with challenges, from low yields to intractable side products.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices. Here, we will dissect common problems, offer logical troubleshooting pathways, and provide field-proven protocols to empower you to optimize your benzoxazole ring formation reactions with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick overview of the key aspects of benzoxazole synthesis.

Q1: What is the general mechanism for benzoxazole synthesis from 2-aminophenol?

A: The most common pathway involves the condensation of a 2-aminophenol with a carbonyl-containing compound, such as a carboxylic acid, aldehyde, or acid derivative.[4] The reaction typically proceeds in two key stages: first, an initial acylation or condensation onto the amino group of the 2-aminophenol to form an intermediate (e.g., an o-hydroxyanilide or a Schiff base). This is followed by an intramolecular cyclization and dehydration (or elimination) to form the fused aromatic benzoxazole ring.[4][5]

Q2: My 2-aminophenol starting material has darkened. Can I still use it?

A: It is highly inadvisable. 2-aminophenols are susceptible to air oxidation, which is indicated by a darkening in color from off-white/tan to dark brown or black.[4] Using oxidized starting material can introduce impurities that significantly hinder the reaction, leading to lower yields and complex purification. It is best practice to purify darkened 2-aminophenol by recrystallization before use to ensure reproducible and high-yielding results.[4]

Q3: How can I effectively monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is the most common and cost-effective method for monitoring reaction progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visually track the consumption of reactants and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6][7]

Q4: What are the most common classes of catalysts used for benzoxazole synthesis?

A: A wide variety of catalysts can be used, depending on the specific reaction partners. The most common are Brønsted acids (e.g., polyphosphoric acid (PPA), methanesulfonic acid) and Lewis acids (e.g., samarium triflate, hafnium-based MOFs).[4][7][8][9] In recent years, heterogeneous catalysts, such as Brønsted acidic ionic liquids (BAIL) gels and metal-organic frameworks (MOFs), have gained popularity due to their high efficiency and ease of recovery.[7][9] For certain transformations, metal catalysts like copper iodide (CuI) are also employed.[8]

Q5: Is it possible to run benzoxazole syntheses under solvent-free conditions?

A: Yes, solvent-free reactions are a well-established and environmentally friendly approach for benzoxazole synthesis.[6][7][10] These reactions are often facilitated by grinding the reactants together or by using microwave irradiation, which can reduce reaction times and sometimes improve yields.[6][10] This "green chemistry" approach is highly attractive as it minimizes chemical waste.[11]

Troubleshooting Guide: From Theory to Benchtop Solutions

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Low to No Product Yield

This is one of the most frequent challenges. A logical, step-by-step investigation is crucial for identifying the root cause.

Possible Cause & Scientific Rationale Recommended Solution
Purity of Starting Materials: Impurities in the 2-aminophenol (e.g., oxidation products) or the coupling partner can inhibit catalyst activity or participate in side reactions, consuming reactants.Verify Purity: Confirm the purity of starting materials by NMR or melting point. Purify 2-aminophenol by recrystallization if it has darkened.[4][12]
Suboptimal Temperature: The activation energy for the intramolecular cyclization/dehydration step may not be met. Many cyclizations require elevated temperatures to drive the reaction to completion.[7][13]Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. For high-boiling solvents like DMF or under solvent-free conditions, temperatures of 100-140 °C are common.[4][7]
Inactive or Inappropriate Catalyst: The chosen catalyst may be unsuitable for the specific substrates or may have degraded. For example, some Lewis acids are moisture-sensitive.Screen Catalysts: Test a different class of catalyst (e.g., switch from a Brønsted acid to a Lewis acid). Ensure catalysts are handled under appropriate conditions (e.g., inert atmosphere for sensitive reagents).[12]
Inappropriate Solvent: The solvent polarity can dramatically affect the reaction by influencing the stability of intermediates and transition states.[6] Poor solubility of reactants can also stall the reaction.Solvent Screening: Test a range of solvents with varying polarities (e.g., DCM, acetonitrile, DMF, ethanol).[6][9] If solubility is an issue, switch to a solvent known to be a good solubilizer, such as DMF or DMSO.[6]

Here is a logical decision-making process for addressing low yield issues.

low_yield_troubleshooting start Low/No Yield Observed purity Check Starting Material Purity start->purity conditions Re-evaluate Reaction Conditions purity->conditions Pure purify Purify/Replace Reagents purity->purify Impure? catalyst Optimize Catalyst conditions->catalyst Conditions OK temp Increase Temperature conditions->temp Temp too low? solvent Screen Solvents conditions->solvent Solubility issue? cat_screen Screen Different Catalysts catalyst->cat_screen purify->conditions success Yield Improved temp->success solvent->success cat_screen->success

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Side Product Formation

The formation of side products not only reduces the yield of the desired benzoxazole but also complicates purification.

Possible Cause & Scientific Rationale Recommended Solution
Incomplete Cyclization: When reacting with an aldehyde, the intermediate Schiff base can be stable and may not cyclize efficiently.[4] With carboxylic acids, a bis-amide can form if the second equivalent of 2-aminophenol reacts intermolecularly faster than the intramolecular cyclization occurs.[12]Promote Cyclization: Increase the reaction temperature or time.[4] For aldehyde reactions, adding a suitable oxidant can facilitate the final aromatization step.[4] For carboxylic acid reactions, consider a two-step approach: first form and isolate the amide intermediate, then perform a separate cyclization step.[12]
Dimerization/Polymerization of 2-Aminophenol: At high temperatures or under strongly acidic/basic conditions, 2-aminophenol can self-condense or polymerize.[4]Control Conditions: Carefully control the reaction temperature and pH. Avoid excessively high temperatures or highly concentrated acids/bases unless required by a specific protocol.[4]
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur if not properly controlled.[4]Optimize Stoichiometry: Carefully control the stoichiometry of your reactants to favor the desired monosubstituted product.[4] Consider adding the alkylating/acylating agent slowly to the reaction mixture.
Problem 3: Reaction Stalls or Fails to Reach Completion

A stalled reaction can be caused by several factors, often related to kinetics or equilibrium.

Possible Cause & Scientific Rationale Recommended Solution
Insufficient Temperature: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.[4]Increase Temperature: If the solvent's boiling point allows, increase the reaction temperature. For solvent-free conditions, microwave irradiation can be an effective way to provide localized, high-energy input.[10]
Catalyst Deactivation: The catalyst may be poisoned by impurities or may degrade over the course of the reaction, especially under harsh conditions.Add More Catalyst: Add a fresh portion of the catalyst to the reaction mixture. If using a heterogeneous catalyst, ensure it is robust enough for the reaction conditions. Consider using a more stable catalyst system.[7]
Reversible Reaction: The final dehydration step is often reversible. If water is not effectively removed from the reaction medium, the equilibrium may favor the ring-opened intermediate.Remove Water: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene). Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[10]
Problem 4: Product Purification Challenges

Even with a successful reaction, isolating the pure benzoxazole can be difficult.

Possible Cause & Scientific Rationale Recommended Solution
Co-elution with Starting Materials: The product may have a similar polarity to one of the starting materials, making separation by column chromatography difficult.Adjust Eluent System: Perform TLC with various solvent systems (e.g., ethyl acetate/hexane, DCM/methanol) to find one that provides better separation. A shallow gradient during column chromatography can also improve resolution.
Product is an Oil: The desired product may not be a crystalline solid, making recrystallization impossible.Alternative Purification: If column chromatography is not providing sufficient purity, consider techniques like trituration (washing the crude oil with a solvent in which the impurities are soluble but the product is not), or preparative HPLC.[14]
Baseline Impurities on Chromatography: Highly polar impurities may stick to the baseline of the silica gel column.Pre-treatment of Crude Mixture: Before loading onto the column, dissolve the crude product and treat it with a clarifying agent like activated charcoal to remove highly colored or polar impurities.[14] Alternatively, perform a liquid-liquid extraction to remove water-soluble byproducts.[15]

Optimization Protocols & Methodologies

The following protocols provide a starting point for the synthesis and optimization of benzoxazoles. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Benzoxazole Synthesis from 2-Aminophenol and a Carboxylic Acid

This protocol utilizes methanesulfonic acid as a catalyst in a straightforward, one-pot procedure.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 2-aminophenol (1.0 eq), the desired carboxylic acid (1.0-1.2 eq), and methanesulfonic acid (2.0-3.0 eq).[4]

  • Heating: Heat the reaction mixture to 100-120 °C.[4]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-6 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the pure 2-substituted benzoxazole.[16][17]

Protocol 2: Screening for Optimal Solvent and Temperature

This protocol outlines a parallel synthesis approach to efficiently screen multiple conditions.

experimental_workflow cluster_setup Reaction Setup cluster_screening Solvent & Temperature Screening cluster_analysis Analysis & Workup setup1 Aliquot 2-aminophenol (1.0 mmol) into 5 vials setup2 Add aldehyde (1.0 mmol) & catalyst to each vial setup1->setup2 solvent Add different solvent to each vial (DCM, ACN, DMF, EtOH, Solvent-free) setup2->solvent temp Stir all vials at set temperature (e.g., 80 °C) solvent->temp monitor Monitor progress by TLC/LC-MS temp->monitor workup Workup reactions (e.g., extraction) monitor->workup purify Purify crude products workup->purify yield Determine isolated yield for each condition purify->yield

Caption: Experimental workflow for solvent screening in benzoxazole synthesis.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a series of parallel reaction vials, place the 2-aminophenol (1.0 mmol), the coupling partner (e.g., aldehyde, 1.0 mmol), and a catalytic amount of a suitable catalyst (if required).[6]

  • Solvent Addition: To each vial, add a different solvent (2-3 mL) from a pre-selected screening set. Include a solvent-free control. Common screening solvents are Dichloromethane (DCM), acetonitrile, Dimethylformamide (DMF), and ethanol.[6]

  • Reaction Conditions: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular intervals.[6]

  • Workup and Analysis: Once a reaction is complete (or after a set time), cool the mixture. For reactions in organic solvents, the solvent can be removed under reduced pressure. For high-boiling point solvents or water, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).[6][7]

  • Yield Determination: Purify the crude product from each vial by column chromatography or recrystallization and determine the isolated yield to identify the optimal solvent for your specific transformation.[6]

Key Parameter Optimization Tables

Table 1: Common Catalysts for Benzoxazole Synthesis
Catalyst TypeExamplesTypical Reaction ConditionsNotes
Brønsted Acids Polyphosphoric acid (PPA), Methanesulfonic acid, Amberlyst-15High temperature (100-160 °C), often solvent-free.[15]PPA can make workup difficult. Acidic ionic liquids are a reusable "green" alternative.[7][10]
Lewis Acids CuI, Sm(OTf)₃, Hf-based MOFs, Fe₃O₄@SiO₂-SO₃HVaries from mild to high temperatures. Can be used in organic solvents or solvent-free.[8][9][18]Choice of metal and ligand is crucial. Some are air/moisture sensitive. Nanoparticle catalysts offer high activity and recyclability.[18]
Organocatalysts Eosin Y (photocatalyst)Room temperature, visible light irradiation, requires a base and an oxidant.[10]Offers mild reaction conditions but requires specific equipment for irradiation.
Heterogeneous BAIL gel, KF–Al₂O₃, Nano-TiO₂ supported catalystsTypically 90-130 °C, often solvent-free.[7][10]Excellent for green chemistry applications due to high reusability and simple separation (filtration/centrifugation).[7][11]
Table 2: Solvent Selection Guide
Solvent ClassExamplesPolarityRole in Reaction & Considerations
Polar Aprotic DMF, DMSO, AcetonitrileHighEffective at stabilizing charged intermediates and transition states, often leading to faster reactions.[6] High boiling points allow for a wide temperature range. Can be difficult to remove during workup.
Chlorinated Dichloromethane (DCM), Dichloroethane (DCE)MediumGood general-purpose solvents for a wide range of organic reactants.[6][16] Lower boiling points limit the accessible temperature range.
Protic Ethanol, WaterHighCan participate in hydrogen bonding, which may facilitate or hinder certain steps.[6] Excellent "green" solvent choices. Water is particularly useful for reactions using specific water-tolerant catalysts.[8]
Solvent-Free N/AN/AEnvironmentally friendly, reduces waste, can lead to shorter reaction times and higher yields, often assisted by microwave or sonication.[6][7][11]

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information. Available from: [Link]

  • Process for the purification of substituted benzoxazole compounds. Google Patents.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available from: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information. Available from: [Link]

  • Proposed mechanism for the formation of benzoxazole 1. ResearchGate. Available from: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Available from: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. National Center for Biotechnology Information. Available from: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Center for Biotechnology Information. Available from: [Link]

  • Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst. Dalton Transactions (RSC Publishing). Available from: [Link]

  • BENZOXAZOLES | Science topic. ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. ResearchGate. Available from: [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. ijc.ias.ac.ir. Available from: [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. Wiley Online Library. Available from: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. JETIR. Available from: [Link]

Sources

Technical Support Center: Stability Testing and Degradation Analysis of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've designed this comprehensive technical support center to address the specific challenges you may encounter during the stability testing and degradation analysis of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol. This guide moves beyond standard protocols to provide in-depth, field-proven insights, ensuring the integrity and success of your experimental work.

Compound Overview: 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is a heterocyclic molecule with a benzoxazole core linked to a piperidin-3-ol group. The inherent chemical functionalities, including the benzoxazole ring, the piperidine nitrogen, and the secondary alcohol, make it susceptible to specific degradation pathways. A thorough understanding of its stability is paramount for its development into a safe and effective therapeutic agent.

Frequently Asked Questions (FAQs)

This section provides quick, authoritative answers to common queries.

Q1: What are the primary degradation pathways for 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol?

A1: Based on its structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The benzoxazole ring is susceptible to both acid and base-catalyzed hydrolysis, which would lead to the opening of the oxazole ring.

  • Oxidation: The piperidine ring and the secondary alcohol are potential sites for oxidation. This can be initiated by atmospheric oxygen, residual peroxides in excipients, or intentional oxidative stress.

  • Photodegradation: The aromatic benzoxazole moiety can absorb UV radiation, potentially leading to photolytic cleavage or rearrangement.

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol should be stored in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C). Solutions should be prepared fresh whenever possible. If short-term storage of a solution is necessary, it should be kept under the same refrigerated and light-protected conditions.

Q3: Which analytical techniques are best suited for a stability-indicating method?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for separating the parent compound from its degradation products and for quantification.[1]

  • Mass Spectrometry (MS) , particularly when coupled with HPLC (LC-MS), is critical for the identification and structural elucidation of unknown degradants by providing mass information.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for the definitive structural confirmation of isolated degradation products.[1]

In-Depth Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format, providing a logical path to resolution.

Scenario 1: An unexpected peak appears in my HPLC chromatogram during a stability study.

Q: I'm observing a new, unidentified peak in the chromatograms of my stressed samples. How should I proceed to identify it?

A: The appearance of a new peak is a critical event in a stability study. A systematic approach is necessary to determine its identity and significance.

Step 1: System and Sample Verification

  • Is the peak present in the placebo or blank injection? If so, it may be an artifact from your sample matrix, mobile phase, or glassware. Thoroughly clean your system and glassware.[2][3]

  • Does the peak's area increase with time or stress level? A consistent increase is a strong indication that it is a degradation product.

  • What is the peak shape? Poor peak shape (e.g., tailing, splitting) could indicate a chromatographic issue rather than a new compound.[4]

Step 2: Preliminary Characterization

  • Relative Retention Time: Note the retention time of the unknown peak relative to the parent compound. This provides an initial clue about its polarity.

  • UV Spectral Analysis: If using a Photodiode Array (PDA) detector, compare the UV spectrum of the unknown peak to that of the parent compound. A significant shift in the maximum absorbance wavelength (λmax) suggests a modification of the benzoxazole chromophore.

Step 3: Structural Elucidation using Mass Spectrometry

  • LC-MS Analysis: This is the most powerful tool for initial identification. Determine the mass-to-charge ratio (m/z) of the unknown peak.

  • Mass Shift Interpretation:

    • +16 amu: Suggests oxidation (addition of an oxygen atom).

    • +18 amu: Suggests hydrolysis (addition of a water molecule).

    • -2 amu: Could indicate the formation of a double bond.

  • Tandem MS (MS/MS): Fragment the parent ion of the unknown peak. Comparing its fragmentation pattern to that of the parent compound can pinpoint the site of modification.

Step 4: Definitive Structure Confirmation

  • Isolation: If the degradant is present at a significant level and its structure is not clear from MS data, isolation using preparative HPLC is necessary.

  • NMR Spectroscopy: Analysis of the isolated impurity by 1D and 2D NMR will provide unambiguous structural confirmation.

Workflow for Identifying an Unknown Degradant

Caption: A systematic workflow for the identification of unknown peaks in stability studies.

Scenario 2: My forced degradation study is not showing significant degradation.

Q: I have subjected my compound to the standard ICH stress conditions, but I am seeing less than 5% degradation. What should I do?

A: While low degradation suggests a stable molecule, a forced degradation study must induce sufficient degradation (typically 5-20%) to validate the stability-indicating nature of your analytical method.[5] If you are not achieving this, consider the following:

  • Increase the Severity of Stress Conditions:

    • Temperature: Increase the temperature in your thermal and hydrolytic studies.

    • Concentration of Stressor: For acid, base, and oxidative studies, you can cautiously increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl).

    • Duration of Exposure: Extend the time points of your study.

  • Investigate Different Stressors: The standard ICH conditions are a starting point.[6][7][8] For a highly stable molecule, you may need to explore more aggressive conditions.

  • Ensure Proper Sample Preparation: For solid-state studies, ensure a uniform and thin layer of the compound to maximize exposure. For solution studies, ensure the compound is fully dissolved.

Key Experimental Protocols

This section provides detailed, self-validating protocols for crucial experiments.

Protocol 1: Forced Degradation Study

This protocol is designed to be compliant with ICH Q1A(R2) guidelines.[5][6][7]

Objective: To identify potential degradation products and establish the stability-indicating characteristics of the analytical method.

1. Sample Preparation:

  • Prepare a stock solution of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool and neutralize with 1 M NaOH.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 1 M HCl.
Oxidation Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal (Solution) Heat the stock solution at 80°C for 48 hours.
Thermal (Solid) Place the solid compound in a stability oven at 105°C for 48 hours.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

  • Determine the percentage of degradation and the relative retention times of any new peaks.

  • Perform peak purity analysis using a PDA detector.

Diagram: Forced Degradation Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare Stock Solution & Solid Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photostability A->F G HPLC-PDA Analysis B->G C->G D->G E->G F->G H LC-MS for Identification G->H If unknowns present I Degradation Profile & Stability-Indicating Method G->I H->I

Caption: Workflow for a comprehensive forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 275 nm (adjust based on UV scan)
Injection Volume 10 µL

2. System Suitability:

Before sample analysis, ensure the system meets these criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of 5 replicate injections: ≤ 2.0%

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Forced Degrad
  • A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review.
  • ICH GUIDELINES: STRESS DEGRAD
  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary.
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Phenomenex.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. JETIR.org.
  • The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals. Benchchem.
  • Analytical Techniques In Stability Testing.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PMC.
  • Synthesis, characterization and biological evaluation of benzoxazole deriv
  • Analytical Method Development | Drug Stability Studies. Velesco Pharma.
  • Analytical Techniques for the Assessment of Drug Stability.
  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
  • Degradation of 17 Benzodiazepines by the UV/H2O2 Tre
  • List of degradation pathway compounds.
  • Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways.
  • Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and p
  • Benzo[d][5][6][9]oxadithiole 2-Oxide. MDPI.

Sources

Technical Guide: Stereochemical Resolution of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The Challenge: Resolving 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol presents a specific challenge due to the electronic nature of the nitrogen atom. Unlike free piperidines, the nitrogen here is conjugated to the electron-withdrawing benzoxazole ring (at the C2 position). This reduces the basicity of the amine, imparting urea-like or amidine-like character.

Implications for Resolution:

  • Basicity: The reduced basicity minimizes the severe peak tailing often seen with free amines in HPLC, but residual interactions with silanols still require mobile phase modifiers.

  • H-Bonding: The free hydroxyl group at C3 is the primary "handle" for chiral recognition in both chromatographic and enzymatic environments.

  • Sterics: The planar benzoxazole ring provides a rigid steric wall, which actually enhances chiral discrimination compared to flexible N-alkyl chains.

Module A: Chromatographic Resolution (Analytical to Prep Scale)

Methodology: High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) Best For: Rapid analytical determination, purity checks, and mg-to-gram scale purification.

Recommended Column Screening Strategy

We prioritize polysaccharide-based stationary phases due to their proven success with N-aryl-3-hydroxypiperidines.

PriorityColumn PhaseChiral SelectorRationale
1 (Gold Std) Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)The open helical structure of amylose accommodates the benzoxazole "wing" while H-bonding with the C3-hydroxyl.
2 Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Often provides complementary selectivity if AD-H fails (different cavity shape).
3 Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized phase; allows use of DCM/THF to solubilize the benzoxazole moiety if solubility is poor in alkanes.
Optimized Protocol (Chiralpak AD-H)

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg/mL of the racemate in Ethanol (EtOH). Do not use DMSO if possible, as it interferes with the chiral stationary phase (CSP) adsorption mechanisms.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (or n-Heptane)

    • Solvent B: Isopropanol (IPA) or Ethanol (EtOH)

    • Modifier: 0.1% Diethylamine (DEA).[1]

    • Note: Even though the N is less basic, the DEA blocks non-specific binding sites on the silica support.

  • Isocratic Run:

    • Ratio: 90:10 (Hexane:IPA)

    • Flow: 1.0 mL/min (for 4.6mm ID column)

    • Temp: 25°C

    • Detection: UV @ 254 nm (Benzoxazole absorption max) and 210 nm.

Self-Validating Check:

  • If

    
     (baseline resolution not achieved), lower IPA content to 5%.
    
  • If peak shape is broad, increase DEA to 0.2% or switch to Ethanol as the polar modifier (sharper peaks due to faster mass transfer).

Module B: Enzymatic Kinetic Resolution (Scalable Route)

Methodology: Lipase-catalyzed Transesterification Best For: Multi-gram to Kilogram scale production. Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates one enantiomer (typically the R-enantiomer for secondary alcohols), leaving the S-alcohol unreacted.

Reaction Protocol

Reagents:

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Workflow:

  • Setup: Dissolve 10 g of racemic 1-(benzo[d]oxazol-2-yl)piperidin-3-ol in 100 mL MTBE.

  • Acyl Donor: Add 3.0 equivalents of Vinyl Acetate.

  • Initiation: Add 10% w/w (relative to substrate) of CAL-B beads.

  • Incubation: Stir at 30°C - 40°C. Monitor conversion by HPLC (using the method from Module A).

  • Termination: Stop reaction at exactly 50% conversion (theoretical max yield). Filter off the enzyme.

  • Separation:

    • The mixture now contains (S)-Alcohol (unreacted) and (R)-Acetate (product).

    • Separate via flash column chromatography (Silica gel). The ester moves much faster (non-polar) than the alcohol.

  • Hydrolysis: Treat the (R)-Acetate with K2CO3/MeOH to recover the (R)-Alcohol.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for choosing between HPLC and Enzymatic routes, including the method development loop.

G Start Start: Racemic Mixture 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol ScaleCheck Scale Requirement? Start->ScaleCheck HPLC_Path Analytical / Small Scale (< 1g) ScaleCheck->HPLC_Path Low Volume Enz_Path Large Scale (> 1g) ScaleCheck->Enz_Path High Volume ColScreen Screen Polysaccharide Columns (AD-H, OD-H) HPLC_Path->ColScreen MP_Opt Mobile Phase Optimization Hexane/IPA + 0.1% DEA ColScreen->MP_Opt ResolutionCheck Resolution (Rs) > 1.5? MP_Opt->ResolutionCheck ResolutionCheck->ColScreen No (Switch Column) PrepHPLC Prep-HPLC Separation ResolutionCheck->PrepHPLC Yes Enz_Rxn Kinetic Resolution CAL-B + Vinyl Acetate Enz_Path->Enz_Rxn ConvCheck Conversion = 50%? Enz_Rxn->ConvCheck ConvCheck->Enz_Rxn No (Continue Stirring) FlashChrom Flash Chromatography Separate Ester vs Alcohol ConvCheck->FlashChrom Yes Hydrolysis Hydrolysis of Ester (Recover 2nd Enantiomer) FlashChrom->Hydrolysis Process Ester

Caption: Workflow decision matrix for resolving benzoxazolyl-piperidine alcohols based on scale and purity requirements.

Troubleshooting & FAQs

Q1: I am seeing significant peak tailing on the HPLC, even with 0.1% DEA. Why?

Technical Insight: While the benzoxazole nitrogen is less basic, the piperidine ring conformation might expose the nitrogen lone pair to specific silanol groups depending on the solvent shell. Corrective Action:

  • Switch Additive: Change from Diethylamine (DEA) to 0.1% Ethylene Diamine (EDA) . EDA is a bidentate ligand that more effectively masks silanols.

  • Temperature: Lower the column temperature to 15°C. Sometimes, reducing thermal energy improves the chiral recognition "lock" and reduces non-specific diffusion.

Q2: The enzymatic reaction stalls at 30% conversion.

Technical Insight: Lipases like CAL-B are sensitive to product inhibition (acetaldehyde byproduct) or water content. Corrective Action:

  • Molecular Sieves: Add 4Å molecular sieves to the reaction to scavenge water (ensure the system is anhydrous).

  • Acyl Donor: Switch from Vinyl Acetate to Isopropenyl Acetate . The byproduct is acetone (inert) rather than acetaldehyde (which can deactivate enzymes).

Q3: Solubility is poor in Hexane/IPA. Can I use DCM?

Technical Insight: Standard AD-H/OD-H columns are coated, not immobilized. DCM (Dichloromethane) will dissolve the polymer coating and destroy the column. Corrective Action:

  • Use Immobilized Columns: Switch to Chiralpak IA, IB, or IC . These withstand DCM, THF, and Ethyl Acetate, allowing you to solubilize the benzoxazole derivative effectively.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. (Standard protocols for amylose/cellulose columns).

  • Gotor, V., et al. "Enzymatic resolution of N-substituted 3-hydroxypiperidines." Journal of Organic Chemistry. (Establishes CAL-B utility for this scaffold).
  • Choi, A., et al. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." Journal of Organic Chemistry, 2022.

  • Kamal, A., et al. "Chemoenzymatic resolution of 3-hydroxypiperidines." Tetrahedron: Asymmetry. (Validation of lipase efficiency for piperidine alcohols).

Sources

optimizing storage conditions for long-term stability of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Executive Summary

This guide provides an evidence-based storage and handling framework for 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol . As a scaffold containing both a fused heterocyclic system (benzoxazole) and a polar functionalized saturated ring (piperidin-3-ol), this molecule presents a dual stability profile.

While the 2-aminobenzoxazole core exhibits robust resonance stabilization, the secondary alcohol (C3-OH) and the guanidine-like N-linkage introduce specific susceptibilities to oxidative dehydrogenation and hydrolytic ring-opening, respectively.

Part 1: Critical Storage Parameters (The "Why" & "How")

The stability of this compound is governed by three thermodynamic vectors: Oxidative Stress , Hydrolytic Cleavage , and Hygroscopic Agglomeration .

ParameterRecommended ConditionMechanism of Failure (If Deviated)
Temperature -20°C (Long-term) 4°C (Active use < 2 weeks)Kinetics: Arrhenius equation dictates that for every 10°C rise, degradation rates (particularly oxidation of the secondary alcohol) roughly double.
Atmosphere Inert Gas (Argon/Nitrogen) Oxidation: The piperidin-3-ol moiety is susceptible to oxidative dehydrogenation to the corresponding ketone (1-(benzo[d]oxazol-2-yl)piperidin-3-one).
Humidity < 10% RH (Desiccated) Hydrolysis & Physical State: The molecule is moderately hygroscopic. Moisture absorption catalyzes the hydrolytic cleavage of the benzoxazole O-C2 bond, leading to ring-opening products (N-(2-hydroxyphenyl)piperidine-1-carboximidamide).
Light Amber/Opaque Vial Photolysis: Benzoxazole derivatives absorb in the UV range. High-energy photons can induce radical formation, leading to polymerization or fragmentation.
Part 2: Degradation Pathways (Visualization)

The following diagram illustrates the specific chemical vulnerabilities of the molecule. Understanding these pathways allows for targeted troubleshooting.

DegradationPathways cluster_legend Legend Parent 1-(Benzo[d]oxazol-2-yl) piperidin-3-ol (Active Compound) Oxidation Oxidative Dehydrogenation Parent->Oxidation O2 / Light / RT Hydrolysis Acid-Catalyzed Hydrolysis Parent->Hydrolysis H2O / H+ / Heat Ketone Degradant A: 1-(Benzo[d]oxazol-2-yl) piperidin-3-one Oxidation->Ketone -2H RingOpen Degradant B: Ring-Opened Phenolic Urea (N-(2-hydroxyphenyl)...) Hydrolysis->RingOpen C-O Bond Cleavage Stable Stable Risk Risk Factor Degradant Toxic/Inactive

Figure 1: Primary degradation pathways. The secondary alcohol oxidizes to a ketone (Top), while the benzoxazole ring undergoes hydrolytic opening (Bottom).

Part 3: Troubleshooting Guide & FAQs
Scenario 1: Physical Appearance Changes

Q: The powder has turned from off-white to a faint yellow. Is it still usable?

  • Diagnosis: Yellowing in benzoxazole derivatives often indicates photo-oxidation or the formation of N-oxide impurities .

  • Action:

    • Perform a quick HPLC check. If purity is >95%, it may be usable for non-critical biochemical assays (IC50 screening).

    • For crystallization or structural biology, discard and repurify.

    • Prevention: Ensure storage in amber glass; wrap secondary containers in aluminum foil.

Q: The compound has clumped into a sticky mass.

  • Diagnosis: Hygroscopic failure . The seal was compromised, and the piperidinol moiety absorbed atmospheric water.

  • Action:

    • Do not heat to dry (risk of hydrolysis).

    • Dissolve in anhydrous DMSO or Ethanol, dry over molecular sieves (3Å), and re-aliquot.

    • Store future batches with active silica gel or P2O5 desiccant.

Scenario 2: Solution Stability (DMSO/Methanol)

Q: Can I store stock solutions in DMSO at -20°C?

  • Guidance: Yes, but with caveats.

    • The Risk: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce condensed water into the vial, accelerating hydrolysis.

    • The Fix: Use the "Single-Use Aliquot" method.

    • Protocol: Prepare 10 mM stocks, aliquot 20-50 µL into PCR tubes or micro-vials, and freeze. Thaw once, use, and discard.

Q: I see a new peak at RRT 0.95 on my HPLC after 3 months.

  • Diagnosis: This is likely the ketone derivative (oxidation of the 3-OH). Ketones are less polar than alcohols and typically elute slightly later on Reverse Phase (C18) columns, or earlier depending on the specific gradient and pH.

  • Resolution: Purify via Prep-HPLC if the impurity exceeds 5%.

Part 4: Validated Storage Protocol (SOP)

This protocol is derived from ICH Q1A(R2) standards for stability testing of new drug substances [1].

A. Receipt & Initial Processing
  • Inspection: Verify the vial seal is intact. Check for clumping.[1][2]

  • Aliquot Strategy: Avoid bulk storage. Divide the material into quantities sufficient for 1-2 weeks of experiments.

  • Container Selection: Use Class 1 Borosilicate Amber Vials with PTFE-lined screw caps. Avoid polyethylene (plastic) vials for long-term storage as they are permeable to oxygen.

B. Long-Term Storage Workflow

StorageProtocol Start Synthesized/Received Compound Dry Lyophilize or Vacuum Dry (24h) Start->Dry Atmosphere Purge Headspace (Argon/N2) Dry->Atmosphere Seal Seal with Parafilm over Cap Atmosphere->Seal Temp Store at -20°C Seal->Temp Check Use within 6 Months? Temp->Check Retest Perform LC-MS QC Check->Retest No (>6 mo) Use Proceed to Experiment Check->Use Yes Retest->Use Purity > 98%

Figure 2: Standard Operating Procedure for maximizing shelf-life.

C. Re-Validation Protocol (QC)

Before using material stored >6 months, run the following QC check:

  • Method: HPLC-UV/Vis (254 nm).

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Acceptance Criteria: Main peak purity >98%. No single impurity >0.5%.

References
  • International Conference on Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] ICH Harmonised Tripartite Guideline. Link

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582-1587. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Benzoxazole stability in medicinal chemistry). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

To: Research Personnel & Safety Officers From: Senior Application Scientist, Chemical Safety Division

Handling 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol requires a safety protocol that goes beyond standard laboratory compliance. As a fused heterocyclic amine containing both a benzoxazole core and a piperidinyl-alcohol moiety, this compound occupies a specific chemical space often associated with biological activity (e.g., kinase inhibition or GPCR modulation).

While specific toxicological data (LD50) for this exact isomer may be sparse, we must apply the Precautionary Principle . We treat this substance as a Potent Pharmaceutical Intermediate (Band 3 or 4) until specific data proves otherwise. The structural combination suggests potential for:

  • Acute Toxicity (Oral/Inhalation): Derived from the piperidine scaffold.

  • Sensitization/Irritation: Common in benzoxazole derivatives.

  • Target Organ Toxicity: Potential CNS or hepatic interaction due to the pharmacophore structure.

This guide provides a self-validating safety system to ensure zero exposure during handling.

Critical Risk Assessment (The "Why")

Before selecting PPE, we must understand the failure modes.

Hazard Class (Inferred)Source MoietyRisk Description
Skin/Eye Irritant (Cat 2) Piperidine ring (basic nitrogen)Basic amines can saponify fats in the skin and cause corneal opacity.
Sensitizer (Cat 1) BenzoxazoleHeterocyclic aromatics can trigger immune responses (allergic dermatitis) after repeated exposure.
Acute Tox (Oral) Combined ScaffoldBiologically active pharmacophores can be potent in milligram quantities.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." Use this targeted matrix.

A. Hand Protection (The First Line of Defense)

Guidance: Latex is strictly prohibited . Nitrogen-containing heterocycles can permeate latex rapidly.

  • Standard Handling (Solids/Weighing):

    • Material: Nitrile (Accelerator-free preferred).

    • Thickness: Minimum 5 mil (0.12 mm).

    • Protocol: Single pair acceptable only for dry solids.

  • Solution Handling (Synthesis/Purification):

    • Material: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (bright color, e.g., orange).

    • Outer Layer: 5-8 mil Nitrile (dark color, e.g., blue/purple).

    • Logic: This provides a visual breach indicator.[1] If the inner orange glove is visible through a tear, stop immediately.

  • High-Risk Solvents (DCM/DMF):

    • Material: Silver Shield® (Laminate) liners under Nitrile.

    • Reason: Chlorinated solvents carry the solute through nitrile in <15 minutes.

B. Respiratory & Ocular Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are required. Safety glasses are insufficient due to the risk of fine powder aerosolization affecting the moist mucosa of the eye.

  • Respiratory (Outside Hood - Emergency Only): Full-face respirator with P100/OV (Organic Vapor) cartridges. Note: Routine handling outside a hood is a protocol failure.

Operational Workflow & Visualization

Diagram 1: PPE Selection Logic

This decision tree ensures you select the correct barrier based on the physical state of the compound.

PPE_Selection Start Start: Handling 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution PPE_Solid PPE LEVEL 1: Nitrile Gloves (5 mil) Splash Goggles Lab Coat Fume Hood Solid->PPE_Solid SolventCheck Solvent Type? Solution->SolventCheck StandardSolv Standard (MeOH, EtOAc) SolventCheck->StandardSolv Penetrating Penetrating (DCM, DMF, DMSO) SolventCheck->Penetrating PPE_Sol_Std PPE LEVEL 2: Double Nitrile Gloves (Visual Indicator System) Splash Goggles Fume Hood StandardSolv->PPE_Sol_Std PPE_Sol_High PPE LEVEL 3: Silver Shield® Laminate Liners under Nitrile Outer Splash Goggles Fume Hood Penetrating->PPE_Sol_High

Caption: Decision matrix for selecting glove material based on physical state and solvent carrier permeability.

Step-by-Step Handling Protocol

Phase 1: Preparation & Weighing
  • Static Control: Piperidine derivatives can be "fluffy" and prone to static charge. Use an anti-static gun or a grounded balance enclosure.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left hand (Dirty): Manipulates the chemical container and spatula.

    • Right hand (Clean): Touches only the balance door and notebook.

    • Why? This prevents cross-contamination of the lab environment.

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosol displacement.

  • Heating: If heating is required, ensure the system is closed (condenser) and under inert gas (Nitrogen/Argon). Benzoxazoles are generally stable, but the piperidinyl alcohol moiety can oxidize or dehydrate at high temps.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-soaked wipe (Ethanol or Acetone) to clean the balance area immediately after weighing.

  • Glove Removal: Use the "Beak Method" (pulling the first glove off by the cuff, balling it into the second hand, and peeling the second glove over the first) to trap contaminants inside.

Emergency Response & Disposal

Accidental Exposure[2][3]
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents on skin (this increases permeability).

  • Eye Contact: Flush at an eyewash station for 15 minutes . Hold eyelids open.

  • Inhalation: Move to fresh air immediately.

Disposal Strategy

Segregate waste based on the solvent, but the compound itself dictates the hazard.

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in clear polyethylene. Label "Toxic Solid."
Liquid Waste (A) Halogenated (DCM, Chloroform solutions).Segregated Halogenated Carboy.
Liquid Waste (B) Non-Halogenated (Methanol, Acetone solutions).Organic Waste Carboy.
Aqueous Waste Water layers from extraction.Check pH. Do not pour down drain.[2][3] Collect as Aqueous Waste.
Diagram 2: Operational Workflow

Workflow Setup 1. Setup: Check Hood Flow Don PPE Weigh 2. Weighing: Anti-static measures Contain aerosols Setup->Weigh React 3. Reaction: Closed system Double glove if liquid Weigh->React Decon 4. Decon: Wipe surfaces Solvent wash React->Decon Waste 5. Disposal: Segregate Stream Label 'Toxic' Decon->Waste

Caption: Linear workflow emphasizing decontamination prior to waste disposal.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Benzoxazole Derivatives Safety Data. National Library of Medicine. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.